Plocabulin
Description
Properties
IUPAC Name |
[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGSKLKBICCHQ-BDOJOPHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960210-99-5 | |
| Record name | Plocabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PM-060184 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PLOCABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plocabulin's Core Mechanism of Action in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plocabulin (PM060184) is a novel, marine-derived microtubule-binding agent that demonstrates potent anti-angiogenic and vascular-disrupting properties.[1] Its primary mechanism of action in endothelial cells centers on the disruption of microtubule dynamics, leading to a cascade of events that ultimately inhibit the formation of new blood vessels.[1][2] This technical guide provides an in-depth exploration of this compound's effects on endothelial cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its mechanism.
Core Mechanism: Disruption of Microtubule Dynamics
This compound exerts its effects by binding with high affinity to a novel site on β-tubulin, thereby inhibiting tubulin polymerization.[1][3] This interaction disrupts the dynamic instability of microtubules, which is crucial for various endothelial cell functions essential for angiogenesis.[1][4] The inhibition of microtubule dynamics by this compound leads to alterations in the microtubule network, causing significant changes in endothelial cell morphology and ultimately leading to the collapse of angiogenic vessels.[1][5] Notably, these anti-angiogenic and vascular-disrupting activities are observed at picomolar concentrations that do not compromise endothelial cell viability, suggesting a specific mechanism of action rather than general cytotoxicity.[1][3]
The following diagram illustrates the direct impact of this compound on tubulin and microtubules:
Cellular Consequences of Microtubule Disruption
The this compound-induced disturbance of the microtubule network triggers a series of cellular events that collectively inhibit angiogenesis.
Altered Cell Morphology and Cytoskeletal Organization
Treatment of endothelial cells with this compound results in significant changes to their morphology.[1] The disruption of the microtubule cytoskeleton, a key determinant of cell shape, leads to a disorganized cellular structure.[1]
Inhibition of Endothelial Cell Migration and Invasion
Angiogenesis is critically dependent on the ability of endothelial cells to migrate and invade the surrounding extracellular matrix.[4] this compound effectively abrogates these processes in a concentration-dependent manner.[1] This inhibition is a direct consequence of the compromised microtubule function, as microtubules are essential for establishing cell polarity and providing the tracks for intracellular transport required for cell motility.
Prevention of Capillary-like Tube Formation and Disruption of Pre-existing Vessels
In vitro, endothelial cells cultured on a basement membrane matrix will form three-dimensional, capillary-like structures, a process known as tube formation.[1] this compound potently inhibits this process at nanomolar concentrations.[1] Furthermore, it can also induce the rapid collapse of pre-formed tubular networks, demonstrating its vascular-disrupting potential.[1]
The logical flow from microtubule disruption to the inhibition of angiogenesis is depicted below:
Signaling Pathways
While the direct molecular target of this compound is tubulin, the disruption of the microtubule network has profound implications for various signaling pathways that regulate endothelial cell behavior. Microtubules act as signaling scaffolds and are intricately linked with pathways that control cell migration, adhesion, and proliferation. Although direct studies on this compound's modulation of specific signaling pathways in endothelial cells are limited, the observed phenotypic changes suggest an interplay with key regulatory networks.
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and cell migration. The crosstalk between microtubules and Rho GTPases is well-established. It is plausible that this compound-induced microtubule disruption affects the activity of these GTPases, leading to the observed inhibition of migration and changes in cell morphology.
The diagram below illustrates a potential signaling pathway affected by this compound, based on the known interplay between microtubules and Rho GTPases.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects on Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Effective Concentration | Observation | Reference |
| Cell Migration | > 0.1 nM | Nearly complete abrogation of cell migration. | [1] |
| Cell Invasion | > 0.1 nM | Complete inhibition of cell invasion. | [1] |
| Tube Formation | 0.1 nM | Interference with the correct formation of the capillary network. | [1] |
| Cell Viability (24h) | 1 nM | Nearly 100% cell viability retained. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action in endothelial cells, based on the work by Galmarini et al., 2018.[1]
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Basal Medium (EGM-2) supplemented with 2% Fetal Bovine Serum (FBS), human Epidermal Growth Factor (hEGF), Vascular Endothelial Growth Factor (VEGF), R3-Insulin-like Growth Factor-1 (R3-IGF-1), ascorbic acid, hydrocortisone, human Fibroblast Growth Factor-Beta (hFGF-β), heparin, and gentamicin/amphotericin-B.
Immunofluorescence for Microtubule and Actin Cytoskeleton
This protocol allows for the visualization of this compound's effect on the cellular cytoskeleton.
Cell Migration and Invasion Assays
These assays quantify the effect of this compound on the migratory and invasive capacity of endothelial cells.
-
Apparatus: 6.5 mm-diameter transwell chambers.
-
Migration Assay:
-
Culture HUVECs in the presence of a chemo-attractant.
-
Treat cells with varying concentrations of this compound (0.01, 0.1, 1, and 10 nM).
-
After an appropriate incubation period, quantify the number of cells that have migrated through the porous membrane.
-
-
Invasion Assay:
-
Pre-coat the porous membrane of the transwell chambers with a layer of Matrigel to mimic the basement membrane.
-
Follow the same procedure as the migration assay.
-
Tube Formation and Destabilization Assays
This assay assesses this compound's ability to inhibit the formation of and disrupt existing capillary-like structures.
-
Apparatus: 96-well plates coated with Matrigel.
-
Tube Formation Assay:
-
Seed serum-starved HUVECs (2.5 x 104 cells/well) onto Matrigel-coated plates in medium supplemented with 2% FBS.
-
Add this compound at the time of seeding.
-
After 6 and 24 hours, stain viable cells with calcein-AM and visualize tube formation by fluorescence microscopy.
-
-
Tube Destabilization Assay:
-
Allow HUVECs to form a well-established capillary network on Matrigel.
-
Add fresh medium containing this compound.
-
Observe and photograph the cultures at 6 and 24 hours post-treatment to assess the collapse of the tubular structures.
-
Conclusion
This compound is a potent inhibitor of angiogenesis with a well-defined primary mechanism of action: the disruption of microtubule dynamics in endothelial cells. This leads to a cascade of cellular effects, including altered morphology, inhibited migration and invasion, and the prevention of capillary-like tube formation, all of which occur at non-cytotoxic concentrations. While the precise signaling pathways that are modulated by this compound in endothelial cells require further investigation, the profound effects on the cytoskeleton strongly suggest an interplay with key regulatory networks such as the Rho GTPase family. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other microtubule-targeting agents in the context of anti-angiogenic drug development.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Plocabulin's Interaction with β-Tubulin: A Technical Guide to its Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plocabulin (PM060184) is a potent, marine-derived antimitotic agent that has demonstrated significant antitumor and antiangiogenic activities in preclinical and clinical studies.[1][2] Its mechanism of action centers on its interaction with β-tubulin, a critical component of microtubules. This technical guide provides an in-depth exploration of the this compound binding site on β-tubulin, detailing the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and the downstream signaling consequences.
This compound's Binding Site on β-Tubulin
This compound binds with high affinity to a distinct site on β-tubulin, now identified as the maytansine binding site .[3][4] This site is separate from the well-characterized colchicine, vinca alkaloid, and taxane binding sites.[5] X-ray crystallography studies have confirmed that this compound shares a common binding pocket with other microtubule-destabilizing agents like maytansine and rhizoxin, revealing a shared pharmacophore among these structurally diverse molecules.[4][6]
The maytansine site is situated at the longitudinal interface between tubulin dimers.[7] this compound's binding to this site introduces a hinge-like effect that disrupts the normal assembly of microtubules.[7] This interaction is favored by the presence of a second tubulin dimer in a longitudinal arrangement, suggesting a cooperative binding mechanism that enhances its microtubule-destabilizing properties.[6][7]
Quantitative Data
The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various assays. The following tables summarize key data on its antiproliferative activity, inhibition of tubulin polymerization, and impact on microtubule dynamics.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| A549 | Lung Carcinoma | 0.2 - 0.5 | [6] |
| HT-29 | Colon Carcinoma | ~1 | [6] |
| MDA-MB-231 | Breast Carcinoma | ~1 | [6] |
| HUVEC | Endothelial Cells | Not cytotoxic at 1 nM | [1] |
| Various (23 lines) | Multiple | Lower than vinblastine and paclitaxel | [6] |
Table 2: Inhibition of Tubulin Polymerization
| Assay Type | Parameter | Value | Reference |
| In vitro tubulin polymerization | IC₅₀ | In the low micromolar range | [5] |
Table 3: Effects on Microtubule Dynamics in Endothelial Cells
| Parameter | Effect at Picomolar Concentrations | Reference |
| Growth Rate | Significantly reduced | [1] |
| Shortening Rate | Suppressed to a similar extent as growth | [6] |
| Catastrophe Frequency | Strong increase | [1] |
| Dynamicity | Reduced in both interphase and mitosis | [1] |
Experimental Protocols
Characterizing the binding and effects of this compound on tubulin involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
X-Ray Crystallography of the Tubulin-Plocabulin Complex
This technique provides high-resolution structural information about the binding site.
Methodology:
-
Protein Purification: Purify tubulin from a suitable source, such as porcine or bovine brain, using established protocols involving temperature-dependent polymerization and depolymerization cycles followed by ion-exchange chromatography.
-
Complex Formation: Incubate the purified tubulin with a molar excess of this compound to ensure saturation of the binding sites. To facilitate crystallization, a stathmin-like domain (SLD) may be used to form a stable, crystallizable complex (e.g., T₂R-TTL complex).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the tubulin-plocabulin complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a search model. Refine the model to fit the experimental data, including the electron density corresponding to the bound this compound molecule.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of this compound on the assembly of microtubules.
Methodology:
-
Reaction Setup: Prepare a reaction mixture on ice containing purified tubulin (typically >99% pure) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).
-
Compound Addition: Add various concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixture.
-
Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer. The rate and extent of polymerization are indicative of the compound's effect.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits the rate or extent of polymerization by 50%.
Immunofluorescence Microscopy of the Microtubule Network
This cell-based assay visualizes the effects of this compound on the cellular microtubule cytoskeleton.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HUVEC or a cancer cell line) on glass coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.
-
Fixation: Fix the cells to preserve their cellular structure. A common method is fixation with ice-cold methanol or paraformaldehyde.
-
Permeabilization: If using a non-methanol fixative, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for α- or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.
Signaling Pathways and Logical Relationships
This compound's interaction with β-tubulin triggers a cascade of downstream events, leading to cell cycle arrest, apoptosis, and disruption of angiogenesis.
Experimental Workflow for Characterizing this compound's Effects
Caption: Experimental workflow for elucidating this compound's mechanism of action.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
This compound's Anti-Angiogenic Mechanism
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Plocabulin-Tubulin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plocabulin, a potent marine-derived polyketide, has demonstrated significant antitumor and antiangiogenic properties by targeting the microtubule cytoskeleton. This technical guide provides an in-depth analysis of the structural interaction between this compound and its molecular target, tubulin. We will delve into the precise binding site, the molecular consequences of this interaction on microtubule dynamics, and the downstream effects on cellular signaling pathways. This document consolidates quantitative data from various studies, outlines detailed experimental methodologies for key structural and cellular assays, and presents visual representations of complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis has made them a prime target for the development of anticancer agents. This compound (also known as PM060184) is a novel microtubule-targeting agent that has shown promising preclinical and clinical activity against a range of solid tumors.[1][2][3] Its unique mechanism of action, which involves binding to a distinct site on β-tubulin, sets it apart from other well-known tubulin inhibitors like taxanes and vinca alkaloids.[4] Understanding the structural basis of the this compound-tubulin interaction is paramount for the rational design of next-generation microtubule inhibitors with improved efficacy and reduced toxicity.
The this compound Binding Site on β-Tubulin
Structural studies, primarily X-ray crystallography, have revealed that this compound binds to the maytansine site located at the longitudinal interface between tubulin dimers.[4][5] This binding pocket is distinct from the colchicine and vinca alkaloid binding sites.
The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues of β-tubulin. Key residues identified as crucial for this compound binding include:
-
Asn100: Forms a hydrogen bond with this compound.[4]
-
Asn99
-
Lys103
-
Val179
-
Val180
-
Phe394
-
Tyr398
The binding of this compound at this site is thought to induce a hinge-like effect that disrupts the normal longitudinal assembly of tubulin dimers, thereby inhibiting microtubule polymerization.[5]
Quantitative Analysis of this compound's Effects
The interaction of this compound with tubulin leads to significant and quantifiable effects on microtubule dynamics and cancer cell proliferation.
Impact on Microtubule Dynamics
This compound potently inhibits microtubule dynamics even at picomolar concentrations in human umbilical vein endothelial cells (HUVECs).[6][7] The key parameters of dynamic instability are significantly altered in the presence of this compound.
| Parameter | Control | This compound (0.01 nM) | This compound (0.03 nM) | This compound (0.1 nM) |
| Growth Rate (µm/min) | 11.8 ± 0.3 | 10.1 ± 0.3 | 8.5 ± 0.2 | 6.9 ± 0.2 |
| Shortening Rate (µm/min) | 18.2 ± 0.8 | 15.9 ± 0.7 | 13.1 ± 0.6 | 10.5 ± 0.5 |
| Catastrophe Frequency (events/s) | 0.015 ± 0.002 | 0.028 ± 0.003 | 0.045 ± 0.004 | 0.062 ± 0.005 |
| Rescue Frequency (events/s) | 0.031 ± 0.003 | 0.019 ± 0.002 | 0.011 ± 0.001 | 0.007 ± 0.001 |
Data compiled from studies on HUVEC cells.
Antiproliferative Activity (IC50) in Cancer Cell Lines
This compound exhibits potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[2][8]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung | 1.8 |
| HT29 | Colon | 2.5 |
| MDA-MB-231 | Breast | 1.5 |
| PANC-1 | Pancreatic | 3.2 |
| OVCAR-3 | Ovarian | 2.1 |
| PC-3 | Prostate | 2.8 |
| Caki-1 | Kidney | 4.1 |
Representative IC50 values from various in vitro studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural and functional analysis of the this compound-tubulin interaction.
X-ray Crystallography of the this compound-Tubulin Complex
This protocol provides a generalized workflow for obtaining the crystal structure of the tubulin-plocabulin complex.
-
Protein Purification:
-
Purify tubulin from a suitable source (e.g., bovine brain) using established protocols involving cycles of polymerization and depolymerization, followed by ion-exchange chromatography.
-
To overcome the inherent flexibility and tendency of tubulin to aggregate, co-crystallization with a stabilizing agent like a stathmin-like domain (SLD) is often employed.[9][10]
-
-
Complex Formation:
-
Incubate purified tubulin or the tubulin-SLD complex with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
A typical crystallization solution may contain polyethylene glycol (PEG) as a precipitant, a buffer to maintain pH (e.g., MES or PIPES), and salts.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure as a search model.
-
Refine the model against the experimental data and build the this compound molecule into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM) of this compound-Treated Microtubules
Cryo-EM can provide high-resolution structural information about the effect of this compound on microtubule architecture.
-
Microtubule Polymerization:
-
Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.
-
Incubate the pre-formed microtubules with the desired concentration of this compound.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the microtubule-plocabulin solution to a glow-discharged EM grid.
-
Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane to vitrify the sample.[11]
-
-
Data Acquisition:
-
Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of movie frames at a low electron dose to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the movie frames.
-
Pick individual microtubule segments and perform 2D classification to select for homogenous particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map of the microtubule-plocabulin complex.
-
Build an atomic model into the cryo-EM density map.
-
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of this compound on the rate and extent of microtubule polymerization.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
-
Monitoring Polymerization:
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.[12]
-
-
Data Analysis:
-
Plot absorbance versus time to obtain polymerization curves.
-
Determine parameters such as the initial rate of polymerization, the maximum polymer mass, and the IC50 for polymerization inhibition.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with tubulin initiates a cascade of events that ultimately lead to its antiangiogenic and antitumor effects.
This compound-Induced Anti-Angiogenic Signaling Pathway
This compound's disruption of microtubule dynamics in endothelial cells is a key event in its antiangiogenic activity.[6] This leads to a collapse of the vascular network. While the direct downstream signaling from microtubule disruption is complex, a simplified pathway can be visualized.
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]
- 9. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Microtubule Dynamics by Plocabulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plocabulin (PM060184) is a novel, marine-derived microtubule-targeting agent with potent antitumor activity currently under clinical investigation.[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the disruption of microtubule dynamics. It details the molecular interactions, cellular consequences, and methodologies used to characterize its effects, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Critical Role of Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][5] Consequently, microtubule dynamics represent a key target for anticancer therapies.[3][4] this compound is a promising agent in this class, demonstrating a unique profile of activity against a broad range of solid tumors.[5][6]
Mechanism of Action: A Novel Interaction with Tubulin
This compound exerts its effects by directly interacting with tubulin, the building block of microtubules.[7]
Binding Site and Affinity: this compound binds with high affinity to a novel site on β-tubulin.[1][5][6] This site is distinct from those utilized by other well-known microtubule inhibitors such as taxanes and vinca alkaloids.[7] Structural studies have revealed that this compound binds to the maytansine site, located at the longitudinal interface between tubulin dimers.[6][7][8] This interaction is thought to induce a hinge-like effect that disrupts the normal assembly of microtubules.[7][8] The binding of this compound is favored by the presence of a second longitudinally-arranged tubulin dimer, suggesting a mechanism that potently interferes with the growing microtubule end.[6][8]
Inhibition of Microtubule Polymerization and Dynamics: this compound is a potent inhibitor of tubulin polymerization.[1][6] Unlike some agents that primarily inhibit either microtubule growth or shortening, this compound suppresses both phases to a similar extent.[5] This comprehensive suppression of microtubule dynamics affects cells during both interphase and mitosis.[5][6] At sub-stochiometric concentrations, it inhibits the addition of tubulin subunits to the microtubule plus-end.[1] At higher concentrations, it forms assembly-incompetent complexes with unassembled tubulin, leading to microtubule depolymerization.[1]
The following diagram illustrates the proposed mechanism of action:
Cellular and Physiological Effects
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in antitumor activity.
Mitotic Arrest and Apoptosis
By interfering with the mitotic spindle, this compound causes a prometaphase arrest in dividing cells.[1][5] This sustained mitotic block can lead to caspase-dependent apoptosis or the formation of multinucleated cells.[1][9]
Antiangiogenic and Vascular-Disrupting Activity
This compound demonstrates potent antiangiogenic and vascular-disrupting effects at concentrations that are not immediately cytotoxic.[1][6][10] In endothelial cells, this compound inhibits microtubule dynamics at picomolar concentrations.[1][10] This leads to:
-
Inhibition of endothelial cell migration and invasion.[1]
-
Collapse of newly formed capillary tubes.[1]
-
Reduction in tumor vascular volume and induction of extensive necrosis in vivo.[1][11]
This dual mechanism of direct cytotoxicity to tumor cells and disruption of the tumor vasculature contributes to its overall antitumor efficacy.[1][6]
Quantitative Data on this compound's Activity
The potency of this compound has been quantified across various cell lines and experimental systems.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes | Reference |
| High-Grade Serous Ovarian Carcinoma | ||||
| PEA1 | Ovarian Cancer | Low nM range | Cisplatin-sensitive | [5] |
| PEA2 | Ovarian Cancer | Low nM range | Cisplatin-sensitive | [5] |
| PEO4 | Ovarian Cancer | Low nM range | Cisplatin-resistant | [5] |
| OV866(2) | Ovarian Cancer | Low nM range | Cisplatin-resistant | [5][12] |
| P-glycoprotein (P-gp) Overexpressing | ||||
| IGROV-1/ET | Ovarian Cancer | Less sensitive | Etoposide-resistant | [5] |
| A2780/Dox | Ovarian Cancer | Less sensitive | Doxorubicin-resistant | [5] |
| LoVo/Dox | Colon Cancer | Less sensitive | Doxorubicin-resistant | [5] |
| Other Solid Tumors | ||||
| A549 | Lung Cancer | Not specified | Antiproliferative effects correlated with tubulin binding affinity | [5] |
| Colorectal Cancer Organoids | Colorectal Cancer | Not specified | Cytotoxicity one order of magnitude higher than SN38 | [5] |
Note: "Low nM range" and "Less sensitive" are qualitative descriptions from the source material where specific values were not provided in the abstract. This compound demonstrated considerably lower GI50 values than vinblastine and paclitaxel in 23 different tumor cell lines.[5]
| Effect on Endothelial Cells (HUVEC) | Concentration | Observation Time |
| Microtubule network depolymerization | 0.1–1 nM | 6 hours |
| Microtubule network depolymerization | 0.01 nM | 48 hours |
| Inhibition of cell invasion | > 0.1 nM | Not specified |
At effective concentrations for migration and invasion assays, this compound was not cytotoxic to HUVEC cells in a 24-hour assay.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay quantitatively measures cell viability to determine the cytotoxic effects of this compound.[1]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., starting from 17 nM with 1:2.5 serial dilutions) and a vehicle control (e.g., DMSO).[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Immunofluorescence Microscopy for Microtubule Network Analysis
This technique visualizes the microtubule network within cells to observe the effects of this compound on microtubule structure.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM) for the desired duration (e.g., 6, 24, or 48 hours).[1][12]
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.[12]
-
Permeabilization & Blocking: Permeabilize the cells (if necessary, depending on the fixation method) and block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 30 minutes.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., Hoechst or DAPI) and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity.[14]
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., BRB80 buffer with GTP). Keep on ice.
-
Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to wells containing either this compound at various concentrations or a vehicle control.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. The rate and extent of the absorbance increase are proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves from this compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.
The following diagram outlines a general workflow for evaluating a microtubule-targeting agent like this compound.
Conclusion and Future Perspectives
This compound is a potent microtubule-depolymerizing agent that acts through a distinct mechanism involving high-affinity binding to a novel site on β-tubulin.[1][5][6][7] Its ability to suppress microtubule dynamics leads to mitotic arrest, apoptosis, and potent antiangiogenic and vascular-disrupting effects.[1][6] The comprehensive data gathered from in vitro and in vivo studies underscore its promise as an anticancer therapeutic. Further research will likely focus on elucidating the full spectrum of its downstream signaling effects, identifying predictive biomarkers for patient response, and exploring its efficacy in combination with other anticancer agents.[7] The unique properties of this compound, including its activity in P-glycoprotein overexpressing tumors, make it a valuable candidate for continued clinical development.[1]
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
- 12. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Plocabulin: A Deep Dive into its Anti-Angiogenic Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Plocabulin (PM060184) is a novel microtubule-binding agent of marine origin, initially isolated from the sponge Lithoplocamia lithistoides.[1] As a potent inhibitor of tubulin polymerization, this compound has demonstrated significant antitumor activity in a range of preclinical cancer models.[2][3] Beyond its direct cytotoxic effects on tumor cells, a substantial body of evidence has highlighted its potent anti-angiogenic and vascular-disrupting properties.[4][5] This technical guide provides an in-depth overview of the anti-angiogenic profile of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.
Mechanism of Action: Disruption of Endothelial Microtubule Dynamics
This compound's anti-angiogenic effects stem from its direct interaction with β-tubulin, leading to the inhibition of microtubule polymerization.[4] This disruption of microtubule dynamics is particularly impactful in endothelial cells, which are the fundamental building blocks of blood vessels. The key consequences of this compound's action on endothelial cells include:
-
Alteration of Cell Morphology and Cytoskeletal Organization: At picomolar concentrations, this compound leads to a rapid disorganization of the microtubule network in endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1).[4] This results in significant changes in cell shape and a collapse of the cytoskeletal architecture necessary for cell motility and structural integrity.[4]
-
Inhibition of Endothelial Cell Migration and Invasion: Angiogenesis is a dynamic process that critically depends on the ability of endothelial cells to migrate and invade the extracellular matrix. This compound effectively abrogates these processes at non-cytotoxic concentrations.[4]
-
Suppression of Capillary Tube Formation: In three-dimensional in vitro models, this compound inhibits the formation of capillary-like structures by endothelial cells.[4][5]
-
Destabilization of Pre-existing Vascular Networks: Beyond preventing the formation of new vessels, this compound can also induce the collapse of newly formed capillary tubes and angiogenic vessels.[4]
Importantly, the anti-angiogenic activity of this compound does not appear to be a secondary consequence of its antiproliferative effects, as these vascular-disrupting effects are observed at concentrations that do not affect endothelial cell survival.[4] Furthermore, this compound's mechanism is distinct from many other anti-angiogenic agents as it does not significantly alter the expression of angiogenesis-related proteins, suggesting a direct impact on the cellular machinery of angiogenesis.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the anti-angiogenic and cytotoxic effects of this compound.
Table 1: In Vitro Anti-Angiogenic Activity of this compound in Endothelial Cells
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Cell Migration | HUVEC | > 0.1 nM | Nearly complete abrogation of cell migration. | [4] |
| Cell Invasion | HUVEC | > 0.1 nM | Complete inhibition of cell invasion. | [4] |
| Cell Viability (24h) | HUVEC | 1 nM | Nearly 100% cell viability retained. | [4] |
| Microtubule Dynamics | HUVEC | 0.01 - 0.1 nM | Inhibition of microtubule plus-end dynamics. | [4] |
Table 2: In Vivo Anti-Angiogenic and Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| NCI-H460 Lung Carcinoma Xenograft | Single dose of 2 mg/kg or 16 mg/kg | Reduction in functional vascular volume. | [4] |
| MDA-MB-231 Breast Cancer Xenograft | Single dose of 16 mg/kg | Strong reduction in the number of vessels after 24 hours. | [4] |
| Soft Tissue Sarcoma PDX Models | 16 mg/kg, i.v., once a week for 22 days | Decreased total vascular area. | [2] |
Table 3: Cytotoxic Activity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OV866(2) | High-Grade Serous Ovarian Carcinoma | < 1.2 | [1] |
| PEO14 | High-Grade Serous Ovarian Carcinoma | Resistant to 10 nM | [1] |
| A549 | Non-Small Cell Lung Carcinoma | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation/Viability Assay (MTT Assay)
This protocol is adapted from the methodology described in the study by Galmarini et al. (2018).[4]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in EGM-2. The highest concentration used in the original study was 17 nM, with subsequent 1:2.5 serial dilutions.[4] Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO-containing medium).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can be determined using non-linear regression analysis.
Endothelial Cell Transwell Migration and Invasion Assay
This protocol is based on the methods described by Galmarini et al. (2018).[4]
-
Chamber Preparation: For migration assays, use 6.5 mm-diameter Transwell chambers with an 8.0 µm pore size polycarbonate membrane. For invasion assays, pre-coat the upper surface of the membrane with a thin layer of Matrigel® Basement Membrane Matrix (BD Biosciences) and allow it to solidify at 37°C.
-
Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in serum-free endothelial basal medium (EBM-2).
-
Assay Setup:
-
Add 600 µL of EGM-2 containing a chemoattractant (e.g., 2% Fetal Bovine Serum) to the lower chamber.
-
Add 100 µL of the HUVEC suspension (e.g., 5 x 10^4 cells) to the upper chamber.
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1, and 10 nM) or vehicle control to the upper chamber.[4]
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate time (e.g., 6-24 hours).
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.
-
-
Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Express the results as the percentage of migrated cells compared to the vehicle-treated control.
In Vitro Endothelial Cell Tube Formation Assay
This protocol is based on the methodology described by Galmarini et al. (2018).[4]
-
Plate Coating: Thaw Matrigel® Basement Membrane Matrix (BD Biosciences) on ice. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Harvest HUVECs that have been serum-starved overnight. Resuspend the cells in EBM-2 supplemented with 2% FBS. Seed 2.5 x 10^4 cells in 100 µL of medium onto the solidified Matrigel.
-
Treatment:
-
Tube Formation Inhibition: Add this compound at various concentrations or vehicle control to the wells immediately after cell seeding.
-
Tube Destabilization: Allow the capillary-like structures to form for several hours. Then, replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 to 24 hours.
-
Visualization and Quantification:
-
Stain the cells with a viability dye such as Calcein-AM.
-
Capture images of the tube network using a phase-contrast or fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
-
Data Analysis: Compare the tube formation parameters in this compound-treated wells to the vehicle-treated controls.
Immunofluorescence Staining of Microtubules in Endothelial Cells
This protocol is adapted from the methods described by Galmarini et al. (2018).[4]
-
Cell Culture and Treatment: Seed HUVECs on glass coverslips in a 24-well plate. Allow the cells to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 1 nM) for different time intervals (e.g., 6, 24, 48 hours).[4]
-
Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-human α-tubulin antibody) diluted in blocking solution for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
In Vivo Xenograft Angiogenesis Model
This protocol is based on the in vivo experiments described by Galmarini et al. (2018).[4]
-
Cell Preparation and Implantation: Culture human tumor cells (e.g., MDA-MB-231 breast adenocarcinoma) in appropriate medium. Harvest the cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject approximately 7.5 x 10^6 cells into the flank of female athymic nude mice.[4]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer a single dose of this compound (e.g., 16 mg/kg) or vehicle control intravenously.[4]
-
Tissue Collection and Processing: Euthanize the mice 24 hours after treatment. Excise the tumors and fix them in 10% neutral buffered formalin. Embed the tumors in paraffin.
-
Immunohistochemistry:
-
Cut 5 µm sections from the paraffin-embedded tumors.
-
Perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the blood vessels.
-
Counterstain the sections with hematoxylin.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the stained slides to identify areas of highest vascularization ("hot spots").
-
Count the number of CD31-positive vessels in several high-power fields.
-
-
Data Analysis: Compare the MVD in the this compound-treated group to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's Anti-Angiogenic Action.
Caption: Experimental Workflow for Anti-Angiogenic Drug Testing.
Conclusion
This compound exhibits potent anti-angiogenic and vascular-disrupting activities through a direct mechanism of action on endothelial cell microtubule dynamics. Its ability to inhibit key processes in angiogenesis, such as cell migration, invasion, and tube formation, at non-cytotoxic concentrations, underscores its potential as a targeted anti-vascular agent. The in vivo data further corroborates these findings, demonstrating a significant reduction in tumor vascularity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other microtubule-targeting agents in the context of anti-angiogenic cancer therapy.
References
- 1. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Plocabulin's Potent Activity in Cisplatin-Resistant Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovarian cancer remains a formidable challenge in oncology, primarily due to the high rates of recurrence and the development of resistance to platinum-based chemotherapies, such as cisplatin. This technical guide delves into the preclinical evidence supporting the therapeutic potential of Plocabulin, a novel microtubule-binding agent, in the context of cisplatin-resistant ovarian cancer. This compound demonstrates potent cytotoxic, anti-migratory, and anti-invasive activity across a panel of high-grade serous ovarian cancer (HGSOC) cell lines, including those with established cisplatin resistance. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic catastrophe and apoptosis, bypassing common cisplatin resistance pathways. Furthermore, this compound exhibits significant antiangiogenic and vascular-disrupting properties, suggesting a multifaceted anti-tumor effect. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular pathways of this compound's action, offering a valuable resource for the ongoing development of this promising therapeutic candidate.
Introduction
The development of resistance to platinum-based chemotherapy is a major obstacle in the successful treatment of advanced ovarian cancer.[1][2] this compound, a marine-derived polyketide, has emerged as a promising anticancer agent with a distinct mechanism of action that retains efficacy in chemotherapy-resistant settings.[2][3] this compound binds with high affinity to β-tubulin, disrupting the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[2][4] This disruption triggers a cascade of events culminating in cell cycle arrest and apoptosis.[1][4] This guide provides an in-depth analysis of the preclinical data on this compound's activity in cisplatin-resistant ovarian cancer models.
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent cytotoxic effects in a variety of HGSOC cell lines, with IC50 values consistently in the low nanomolar range, irrespective of their sensitivity to cisplatin.[4]
Table 1: In Vitro Cytotoxicity of this compound in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | Cisplatin Resistance Group | This compound IC50 (nM) in 2D Culture | This compound IC50 (nM) in 3D Spheroids |
| KURAMOCHI | Sensitive | 0.012 | >10 |
| OVCAR3 | Sensitive | 0.101 | >10 |
| OV90 | Sensitive | 0.015 | >10 |
| PEO1 | Sensitive | 0.052 | >10 |
| PEO14 | Intermediate-Sensitive | 0.027 | 0.140 |
| PEO23 | Intermediate-Sensitive | 0.039 | >10 |
| OV866(2) | Resistant | 0.110 | >10 |
| PEA1 | Resistant | 0.056 | >10 |
| PEA2 | Resistant | 0.041 | >10 |
| PEO4 | Very Resistant | 0.170 | 0.490 |
| PEO6 | Very Resistant | 0.110 | >10 |
| PEO16 | Very Resistant | 0.023 | 0.063 |
Data sourced from Heredia-Soto et al., 2022.
Table 2: Cellular Effects of this compound in HGSOC Cell Lines
| Parameter | Cell Line | This compound Concentration | Observation |
| Micronuclei Formation | OV866(2) | 0.1 nM | 43.0% of cells with micronuclei (vs. 5.2% in control)[4] |
| Multinucleation | OV866(2) | 1 nM | 31.8% multinucleated cells[4] |
| Migration Inhibition | PEO14 | Not specified | 93.3% inhibition[4] |
| Migration Inhibition | OV866(2) | Not specified | 48.1% inhibition[4] |
| Migration Inhibition | PEA2 | Not specified | 42.6% inhibition[4] |
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule polymerization dynamics.[2] This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.
Disruption of Microtubule Dynamics
This compound binds to β-tubulin, inhibiting the growth and shortening of microtubules.[2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle.
Caption: this compound's primary mechanism of action.
Induction of Apoptosis
The sustained mitotic arrest triggered by this compound ultimately leads to the induction of caspase-dependent apoptosis.[1] This process involves the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced apoptotic pathway.
Antiangiogenic and Vascular-Disrupting Effects
This compound also targets the tumor microenvironment by inhibiting microtubule dynamics in endothelial cells.[1] This leads to a disruption of tumor vasculature and inhibition of angiogenesis.
Caption: Antiangiogenic and vascular-disrupting effects of this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound in cisplatin-resistant ovarian cancer cell lines.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method:
-
HGSOC cell lines are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of this compound concentrations.
-
Following a 72-hour incubation, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured, and IC50 values are calculated from dose-response curves.
-
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Plocabulin's Vascular-Disrupting Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plocabulin (PM060184) is a potent, novel microtubulin-destabilizing agent of marine origin with significant antitumor and vascular-disrupting properties.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms that underpin this compound's ability to induce rapid and selective shutdown of tumor vasculature. By binding to a unique site on β-tubulin, this compound initiates a cascade of events that disrupt microtubule dynamics in endothelial cells, leading to profound morphological changes, inhibition of key cellular processes, and ultimately, the collapse of the tumor's blood supply.[1][5] This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the implicated signaling pathways.
Core Mechanism of Action: Targeting Tubulin and Disrupting Microtubule Dynamics
This compound's primary molecular target is the microtubule, a critical component of the cytoskeleton essential for cell division, migration, and shape maintenance.[3][6] Unlike other well-known tubulin inhibitors such as taxanes and vinca alkaloids, this compound binds with high affinity to a novel site on the β-tubulin subunit.[1][7] This binding site is located at the plus end of the microtubule, distinct from the colchicine, vinca, and taxane binding domains.[5][7][8]
The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers into microtubules.[1][3] This action leads to the disorganization and fragmentation of the microtubule network, even at picomolar concentrations in endothelial cells.[1][9][10] The disruption of microtubule dynamics is the foundational event that triggers this compound's potent vascular-disrupting effects. This interference with the cytoskeleton leads to prometaphase arrest and the induction of caspase-dependent apoptosis in rapidly dividing cells.[1][5]
Quantitative Data on this compound's Activity
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Non-cytotoxic at effective concentrations (e.g., 1 nM) | [1] |
| High-Grade Serous Ovarian Carcinoma (HGSOC) panel | Ovarian Cancer | Low nM range | [4][11] |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not specified | [3] |
| MDA-MB-231 | Breast Cancer | Data not specified | [3] |
| HCT-116 | Colorectal Cancer | Data not specified | [3] |
| HGC-27 | Gastric Cancer | Data not specified | [3] |
| 22RV1 | Prostate Cancer | Data not specified | [3] |
| Caki-1 | Kidney Cancer | Data not specified | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Schedule | Key Findings | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 16 mg/kg, i.v., on days 0, 7, and 14 | Significant tumor growth inhibition; Complete tumor regressions observed. | [1][3] |
| MDA-MB-231 | Breast Cancer | 16 mg/kg, single dose | Strong reduction in the number of vessels after 24h. | [1] |
| H-460 | Lung Cancer | 2 and 16 mg/kg, single dose | Reduction in functional vascular volume (65% and 45% vs. placebo, respectively). | [1] |
| Soft Tissue Sarcoma PDX models | Soft Tissue Sarcoma | Not specified | Decreased total vascular area. | [5] |
| Gastrointestinal Stromal Tumor (GIST) PDX models | GIST | Not specified | Shutdown of tumor vasculature, decreased total vascular area. | [11] |
| SW1990 | Pancreatic Cancer | 0.25, 0.5, 0.75 of MTD (16 mg/kg), single i.v. dose | Synergistic antitumor activity with gemcitabine. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's vascular-disrupting effects.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add GTB, glycerol, and GTP (final concentration 1 mM).
-
Add varying concentrations of this compound, positive control, or vehicle control.
-
Add the reconstituted tubulin to a final concentration of 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.[6]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[6]
-
Immunofluorescence Staining of Microtubules in Endothelial Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network within endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed endothelial cells onto sterile glass coverslips and culture until desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA for 1 hour at room temperature.
-
Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
(Optional) Incubate with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging:
In Vivo Xenograft Model for Assessing Vascular-Disrupting Effects
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound as a vascular-disrupting agent.
Materials:
-
Human cancer cell line (e.g., NCI-H460, MDA-MB-231)
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
(Optional) Imaging agents for blood vessel analysis (e.g., CD31 antibody for immunohistochemistry)
Protocol:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., intravenously) according to the desired dosage and schedule.[12]
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the health and body weight of the mice.
-
-
Endpoint Analysis:
Signaling Pathways and Visualizations
This compound's disruption of microtubule dynamics in endothelial cells initiates a signaling cascade that culminates in vascular collapse and apoptosis.
This compound's Core Mechanism of Action
The primary mechanism involves the direct binding of this compound to β-tubulin, which inhibits microtubule polymerization. This leads to a cascade of cellular effects, including cell shape changes, inhibition of migration and invasion, and ultimately, vascular disruption.
Caption: this compound's primary mechanism of action.
Downstream Signaling Leading to Apoptosis
The disruption of microtubule dynamics can activate downstream signaling pathways, including those involving Rho family GTPases, which are key regulators of the actin cytoskeleton and cell adhesion. This can lead to the activation of apoptotic pathways.
Caption: Downstream signaling from microtubule disruption to apoptosis.
Experimental Workflow for Evaluating this compound
A typical experimental workflow to characterize the vascular-disrupting effects of this compound involves a combination of in vitro and in vivo assays.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound exerts its potent vascular-disrupting effects through a well-defined molecular mechanism initiated by its unique binding to β-tubulin. This interaction leads to the inhibition of microtubule polymerization, resulting in the disruption of the endothelial cell cytoskeleton, suppression of critical cellular functions, and ultimately, the collapse of tumor vasculature. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other vascular-disrupting agents. The visualization of the core mechanism and downstream signaling pathways provides a clear framework for understanding the multifaceted actions of this promising anticancer agent. Further research into the intricate details of the downstream signaling cascades will continue to illuminate the full spectrum of this compound's activity and inform its clinical development.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Plocabulin: Application Notes for In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plocabulin is a novel microtubule-binding agent of marine origin with potent antiproliferative and antiangiogenic properties.[1][2] It functions by binding to β-tubulin, leading to the inhibition of microtubule polymerization and dynamics.[1][2] This disruption of the microtubule network induces cell cycle arrest, apoptosis, and has demonstrated significant antitumor activity in a variety of cancer cell lines, including those resistant to standard chemotherapeutic agents.[3] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cells in response to this compound treatment, summarize its efficacy across various cell lines, and illustrate its mechanism of action.
Introduction
This compound is a synthetic compound originally isolated from the marine sponge Lithoplocamia lithistoides.[2] Its unique mechanism of action, which involves binding to a distinct site on the β-tubulin subunit, differentiates it from other tubulin-targeting agents like taxanes and vinca alkaloids.[2] this compound's ability to disrupt microtubule dynamics leads to prometaphase arrest and subsequent apoptotic cell death or the formation of multinucleated cells.[4][5] Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits potent antiangiogenic and vascular-disrupting activities by inhibiting endothelial cell migration and invasion.[1][4]
Data Presentation
The cytotoxic activity of this compound has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that inhibits 50% of cell growth (GI50) are presented below, showcasing its potent effects, often in the low nanomolar range.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| Ovarian Cancer | ||||
| PEA1 | High-Grade Serous Ovarian Carcinoma | IC50 | Low nM | [3][6] |
| PEA2 | High-Grade Serous Ovarian Carcinoma | IC50 | Low nM | [3][6] |
| PEO4 | High-Grade Serous Ovarian Carcinoma | IC50 | Low nM | [3][6] |
| OV866(2) | High-Grade Serous Ovarian Carcinoma | IC50 | < 1.2 | [6] |
| Colorectal Cancer | ||||
| Patient-derived Organoids | Colorectal Cancer | IC50 | Low nM | [1] |
| Various Cancers | ||||
| 23 different cell lines | Various | GI50 | Low nM | [1][3] |
Note: "Low nM" indicates that the specific values were described as being in the low nanomolar range in the source literature.
Experimental Protocols
A standard method for determining the cytotoxic effects of this compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Cell Viability Assay Protocol
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting concentration for the highest dose is 17 nM, followed by serial dilutions.[4]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (for blank measurements).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action.
Experimental Workflow for Cell Viability Assay
Caption: MTT cell viability assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]
Application Notes and Protocols: Determining the Anti-Angiogenic Activity of Plocabulin in HUVEC Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plocabulin (PM060184) is a novel marine-derived microtubule-binding agent with potent antitumor activities.[1] Its mechanism of action involves binding to a unique site on β-tubulin, leading to the inhibition of microtubule polymerization and disruption of microtubule dynamics.[1][2] A significant contributor to its antitumor efficacy is its anti-angiogenic and vascular-disrupting properties, which are particularly relevant in the context of Human Umbilical Vein Endothelial Cells (HUVEC).[1][3][4]
This document provides detailed application notes and protocols for determining the effects of this compound on HUVEC cells. Notably, at the picomolar and low nanomolar concentrations where this compound exhibits potent anti-angiogenic effects, it is not cytotoxic. Therefore, the focus of these protocols is on assessing the functional inhibition of key angiogenic processes rather than determining a cytotoxic IC50.
Data Presentation: this compound Activity in HUVEC Cells
The primary effects of this compound on HUVEC cells are related to the inhibition of cell migration, invasion, and the formation of capillary-like structures, which are crucial for angiogenesis. These anti-angiogenic effects are observed at concentrations that do not impact cell viability.[1]
| Parameter | Cell Line | Assay Duration | Effective Concentration | Cytotoxicity (IC50) | Reference |
| Inhibition of Cell Migration | HUVEC | 24 hours | Near complete inhibition at ≥ 0.1 nM | Not cytotoxic at effective concentrations (nearly 100% viability at 1 nM) | [1] |
| Inhibition of Cell Invasion | HUVEC | Not Specified | Complete inhibition at > 0.1 nM | Not cytotoxic at effective concentrations | [1] |
| Inhibition of Tube Formation | HUVEC | Not Specified | Concentration-dependent collapse of endothelial tubular network (0.01–1 nM) | Not cytotoxic at effective concentrations | [2] |
| Cell Viability | HUVEC | 24 hours | No significant effect at concentrations that inhibit migration and invasion | > 10 nM (Estimated based on near 100% viability at 1 nM) | [1] |
Experimental Protocols
HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided BulletKit™ (Lonza).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use HUVECs between passages 2 and 8 for experiments to ensure consistent results.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the information provided in the cited literature.[1]
-
Objective: To assess the cytotoxic effect of this compound on HUVEC cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HUVEC cells
-
EGM-2 medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2 medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in EGM-2 medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration and Invasion Assay
This protocol is based on the methodology described for assessing HUVEC migration and invasion in the presence of this compound.[1]
-
Objective: To evaluate the effect of this compound on the migratory and invasive capacity of HUVEC cells.
-
Principle: The Transwell assay uses a permeable membrane to separate a top chamber, where cells are seeded, from a bottom chamber containing a chemoattractant. Cell migration is quantified by the number of cells that move through the pores of the membrane towards the chemoattractant. For the invasion assay, the membrane is coated with a layer of extracellular matrix (Matrigel), and only invasive cells can degrade the matrix and migrate through.
Materials:
-
HUVEC cells
-
Serum-free EGM-2 medium
-
EGM-2 medium with 2% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Transwell inserts (6.5 mm diameter, 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet or sulforhodamine B)
Procedure:
-
(For invasion assay only) Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.
-
Starve HUVEC cells in serum-free EGM-2 medium for 4-6 hours.
-
Harvest the cells and resuspend them in serum-free EGM-2 medium at a density of 1 x 10^5 cells/mL.
-
Add 600 µL of EGM-2 medium with 2% FBS to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the top chamber of the Transwell inserts.
-
Add different concentrations of this compound to the top chamber.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
After incubation, remove the non-migrated cells from the top surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% Crystal Violet for 20 minutes or sulforhodamine B).
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells in several microscopic fields.
Tube Formation Assay
This protocol is based on the methodology for assessing the effect of this compound on the formation of capillary-like structures by HUVEC cells.[1]
-
Objective: To determine the effect of this compound on the ability of HUVEC cells to form three-dimensional capillary-like networks.
-
Principle: When cultured on a basement membrane matrix, such as Matrigel, endothelial cells will align and form tube-like structures, mimicking the process of angiogenesis. The extent of tube formation can be quantified by measuring parameters like the number of junctions, tube length, and number of loops.
Materials:
-
HUVEC cells
-
EGM-2 medium with 2% FBS
-
This compound
-
Growth factor-reduced Matrigel
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVEC cells and resuspend them in EGM-2 medium with 2% FBS at a density of 2.5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Add different concentrations of this compound to the wells.
-
Incubate the plate at 37°C, 5% CO2 for 6-18 hours.
-
Observe and capture images of the tube formation using a microscope.
-
Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis plugin) by measuring parameters such as total tube length, number of nodes, and number of meshes.
Visualizations
Caption: this compound's mechanism of action and its anti-angiogenic effects in HUVEC cells.
Caption: Workflow for assessing the anti-angiogenic effects of this compound on HUVEC cells.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Plocabulin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Plocabulin (PM060184) is a novel microtubule inhibitor of marine origin with potent antitumor activity demonstrated in various preclinical mouse xenograft models.[1][2] Its mechanism of action involves binding to β-tubulin, leading to the disruption of microtubule dynamics.[3][4] This interference affects both tumor cells, by inducing cell cycle arrest and apoptosis, and the tumor microenvironment, through potent anti-angiogenic and vascular-disrupting effects.[4][5][6] this compound has shown efficacy in models of soft tissue sarcoma, gastrointestinal stromal tumors (GIST), lung adenocarcinoma, and breast carcinoma.[7][8][9] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models to evaluate its antitumor efficacy.
Data Presentation
Table 1: Summary of this compound Efficacy in Mouse Xenograft Models
| Xenograft Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| NCI-H460 | Lung Adenocarcinoma | Intravenous (i.v.) | 8, 16 mg/kg/day | Three consecutive weekly doses | Significant reduction in vascular volume, extensive tumor necrosis.[10] | [10] |
| MDA-MB-231 | Breast Carcinoma | Intravenous (i.v.) | 16 mg/kg/day | Three consecutive weekly doses | Significant reduction in vascular volume and new vessel formation.[10] | [10] |
| Patient-Derived Xenograft (PDX) | Gastrointestinal Stromal Tumor (GIST) | Intravenous (i.v.) | 16 mg/kg | Weekly for 22 days | Extensive tumor necrosis, decreased total vascular area.[7][10] | [7][10] |
| Patient-Derived Xenograft (PDX) | Soft Tissue Sarcoma | Intravenous (i.v.) | Not Specified | Treatment for 22 days | Tumor volume control, extensive central necrosis in some subtypes.[1][11][12] | [1][11][12] |
| Pancreatic Cancer Xenograft | Pancreatic Cancer | Intravenous (i.v.) | 0.25, 0.5, 0.75 of MTD (16 mg/kg) | Single dose | Strong anti-tumor effect.[3][13] | [3][13] |
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in tumor and endothelial cells.
Caption: Experimental workflow for this compound efficacy testing in mice.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol outlines the procedure for establishing xenograft models using either cancer cell lines or patient-derived tumor tissue.
Materials:
-
Cancer cell line of interest or fresh patient tumor tissue
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Surgical instruments (forceps, scalpels)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic for mice
-
Calipers for tumor measurement
Procedure:
-
Cell/Tissue Preparation:
-
For Cell Lines: Culture cells to 70-80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep the cell suspension on ice.
-
For Patient-Derived Tissue: Under sterile conditions, mince fresh tumor tissue into small fragments (approximately 1-2 mm³).
-
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols. Shave and sterilize the injection site on the flank of the mouse.
-
Implantation:
-
For Cell Lines: Using a 1 mL syringe with a 25-27 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.
-
For Patient-Derived Tissue: Using a trocar or a large gauge needle, implant a single tumor fragment subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Proceed with treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of this compound for intravenous injection and its administration to tumor-bearing mice.
Materials:
-
Lyophilized this compound
-
Sterile water for injection
-
5% dextrose solution for infusion
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restrainer for intravenous injection
Procedure:
-
This compound Formulation:
-
Reconstitute the lyophilized this compound with sterile water for injection to a stock concentration as per the manufacturer's instructions. One study mentions a stock of 2.5 mg/mL.[13]
-
Further dilute the reconstituted this compound with a 5% dextrose solution to the final desired concentration for injection based on the average mouse body weight and the target dosage (e.g., 16 mg/kg).
-
Protect the solution from light.[13] Prepare the formulation fresh for each administration day.
-
-
Animal and Dosage Calculation:
-
Weigh each mouse before treatment to calculate the precise volume of this compound solution to be administered.
-
The control group should receive the vehicle (5% dextrose solution) at the same volume and schedule.
-
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the tail with an alcohol swab.
-
Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of this compound or vehicle.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Treatment Schedule:
-
Administer this compound according to the planned schedule (e.g., once weekly for three weeks).[10]
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Materials:
-
Calipers
-
Balance for weighing mice
-
Euthanasia supplies
-
Formalin or other fixatives
-
Cryovials for snap-freezing tissue
Procedure:
-
Monitoring Tumor Growth and Animal Health:
-
Throughout the treatment period, continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Record all measurements meticulously for subsequent analysis.
-
-
Study Endpoint:
-
The study may be terminated after a predetermined treatment duration (e.g., 22 days) or when tumors in the control group reach a specified maximum size.[1][11]
-
Individual mice may need to be euthanized earlier if they show signs of excessive toxicity or if their tumors exceed the ethical size limits.
-
-
Tumor Excision and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, PCR).
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for histopathological analysis, including Hematoxylin and Eosin (H&E) staining to assess necrosis and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[7][10]
-
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The specific details of the protocols, such as cell numbers, drug dosages, and treatment schedules, may need to be optimized for specific xenograft models and research questions.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | Publicación [silice.csic.es]
- 8. cris.unibo.it [cris.unibo.it]
- 9. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. researchgate.net [researchgate.net]
- 13. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by Plocabulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plocabulin (PM060184) is a novel, marine-derived microtubule-binding agent with potent antitumor and antiangiogenic properties.[1][2][3] Originally isolated from the marine sponge Lithoplocamia lithistoides, this compound is now produced by total synthesis and is under evaluation in clinical trials for the treatment of advanced solid tumors.[4][5] Its mechanism of action involves binding to β-tubulin at a site distinct from other common tubulin inhibitors, leading to the inhibition of microtubule polymerization and disruption of microtubule dynamics.[5][6] This interference with the microtubule network results in cell cycle arrest, apoptosis, and a potent antiangiogenic effect by causing the collapse of newly formed capillary tubes.[1][2]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the effects of this compound on the microtubule cytoskeleton. This document provides a detailed protocol for immunofluorescence staining of microtubules in cells treated with this compound, enabling the assessment of its microtubule-disrupting activity.
Mechanism of Action
This compound exerts its cytotoxic and antiangiogenic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. It binds with high affinity to β-tubulin, preventing the addition of tubulin dimers to the growing end of microtubules.[1] This action inhibits tubulin polymerization and leads to the depolymerization of existing microtubules, resulting in a significant disruption of the cellular microtubule network.[1][6] The consequences of this disruption include the inhibition of cell migration, arrest of the cell cycle at the G2/M phase, and ultimately, the induction of apoptosis.[7]
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence analysis of microtubule disruption in cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent cell line of choice (e.g., Human Umbilical Vein Endothelial Cells (HUVEC), cancer cell lines).
-
This compound Stock Solution: this compound dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Slides.
-
Humidified Chamber.
Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from the DMSO stock solution. Recommended final concentrations for initial experiments range from picomolar to low nanomolar concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM).[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Aspirate the culture medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours).[1]
-
-
Fixation:
-
Paraformaldehyde (PFA) Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
-
Methanol Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add ice-cold methanol and incubate for 10 minutes at -20°C.[1]
-
-
-
Permeabilization (for PFA fixation only):
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[7]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[7]
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution and incubate for 5-10 minutes at room temperature.[7]
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei using the appropriate filter sets.
-
Data Presentation
The following table summarizes the effective concentrations and treatment durations of this compound that lead to microtubule disruption in endothelial cells, as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Microtubules | Reference |
| HUVEC | 0.01 nM | 48 hours | Depolymerization of the microtubule network | [1] |
| HUVEC | 0.1 - 1 nM | 6 hours | Depolymerization of the microtubule network | [1] |
| HMEC-1 | 0.01 nM | 6 hours | Depolymerization of the microtubule network | [1] |
Mandatory Visualization
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 4. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Transwell Migration Assay with Plocabulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plocabulin, a novel marine-derived compound, is a potent microtubule-binding agent that has demonstrated significant antitumor activity.[1][2] It functions by binding to β-tubulin, leading to the disruption of microtubule dynamics, which in turn affects essential cellular processes including cell division, morphology, and motility.[3][4] One of the key anti-cancer properties of this compound is its ability to inhibit cell migration and invasion, crucial steps in tumor metastasis.[1][2][4] The transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant and to evaluate the efficacy of inhibitory compounds like this compound.[5][6]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the migration of cancer cells and endothelial cells using a transwell assay.
Mechanism of Action: this compound's Impact on Cell Migration
This compound exerts its anti-migratory effects by disrupting the normal function of microtubules.[3] Microtubules are dynamic cytoskeletal polymers essential for maintaining cell polarity, facilitating intracellular transport, and coordinating the cytoskeletal rearrangements necessary for cell movement. By inhibiting tubulin polymerization, this compound leads to a disorganized and fragmented microtubule network.[3][4] This disruption interferes with the coordinated processes of lamellipodia and filopodia formation at the leading edge of a migrating cell, which are controlled by the Rho family of small GTPases (Rho, Rac, and Cdc42). While this compound directly targets microtubules, the resulting cytoskeletal instability indirectly affects the signaling pathways that regulate actin dynamics, ultimately leading to an inhibition of cell migration.[7][8][9]
Figure 1. Proposed signaling pathway for this compound-mediated inhibition of cell migration.
Data Presentation: Efficacy of this compound in Migration Inhibition
This compound has been shown to inhibit the migration of various cell types at low nanomolar and even picomolar concentrations. The inhibitory effect is dose-dependent and is not typically associated with cytotoxicity at the effective concentrations for migration inhibition.[3]
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration/Invasion | Reference |
| HUVEC | Migration | > 0.1 nM | Nearly complete abrogation | [3] |
| HUVEC | Invasion | > 0.1 nM | Complete inhibition | [3] |
| PEO14 (Ovarian Cancer) | Migration | Not Specified | 93.3% | [4] |
| OV866(2) (Ovarian Cancer) | Migration | Not Specified | 48.1% | [4] |
| PEA2 (Ovarian Cancer) | Migration | Not Specified | 42.6% | [4] |
Note: For HUVEC cells, at 1 nM this compound, which results in complete inhibition of migration and invasion, cell viability remains close to 100%.[3]
Experimental Protocols
Protocol: Transwell Migration Assay with this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
24-well plates[10]
-
Transwell® inserts with 8.0 µm pore polycarbonate membrane[10]
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS[11]
-
Staining solution: 0.1% Crystal Violet in 20% methanol[11]
-
Cotton swabs[10]
-
Microscope with imaging capabilities
-
Destaining solution: 10% acetic acid (for quantification)[12]
-
Microplate reader (for quantification)
Experimental Workflow:
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. An essential role for Rho, Rac, and Cdc42 GTPases in cell cycle progression through G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho, rac, and cdc42 GTPases regulate the assembly of multimolecular focal complexes associated with actin stress fibers, lamellipodia, and filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho, Rac and Cdc42 GTPases regulate the organization of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Marine Polyketide this compound on Tumor Progression | MDPI [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Imaging of Plocabulin's Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plocabulin, a novel marine-derived microtubule-binding agent, has demonstrated potent anti-tumor activity by disrupting microtubule dynamics.[1][2] A key component of its mechanism of action is its profound anti-angiogenic and vascular-disrupting effects.[3][4] this compound targets the tumor vasculature by inhibiting tubulin polymerization in endothelial cells, leading to a cascade of events that culminates in the collapse of angiogenic vessels and extensive tumor necrosis.[5][6] These characteristics make this compound a promising candidate for cancer therapy, and robust in vivo imaging techniques are crucial for evaluating its efficacy.
These application notes provide detailed methodologies for the in vivo imaging of this compound's anti-angiogenic effects in preclinical tumor models. The protocols focus on non-invasive fluorescence imaging to quantify changes in vascular volume and density, as well as histological methods to assess tumor necrosis.
Mechanism of Action: this compound's Impact on Angiogenesis
This compound exerts its anti-angiogenic effects by binding to β-tubulin, thereby inhibiting microtubule polymerization.[7] This disruption of microtubule dynamics in endothelial cells triggers a series of downstream events:
-
Alteration of Endothelial Cell Morphology: The destabilization of the microtubule cytoskeleton leads to significant changes in endothelial cell shape.[6]
-
Inhibition of Cell Migration and Invasion: Properly functioning microtubules are essential for endothelial cell motility. This compound's interference with microtubule dynamics inhibits the migration and invasion of these cells, critical processes for the formation of new blood vessels.[4]
-
Disruption of Vascular Endothelial (VE)-Cadherin Signaling: Microtubule integrity is linked to the stability of cell-cell junctions. The disruption of microtubules can lead to the disengagement of VE-cadherin, a key component of endothelial adherens junctions. This can impact downstream signaling pathways, such as the VE-cadherin/β-catenin/AKT pathway, which are crucial for endothelial cell survival and proliferation.
-
Vascular Collapse and Shutdown: The culmination of these effects is the rapid collapse of newly formed and existing tumor blood vessels, leading to a significant reduction in blood flow to the tumor.[5][8]
Quantitative Data on this compound's In Vivo Anti-Angiogenic Effects
The following tables summarize the quantitative effects of this compound treatment in various preclinical xenograft models.
Table 1: Effect of this compound on Tumor Vasculature
| Xenograft Model | Treatment Group | Change in Total Vascular Area | Change in Mean Vascular Density | Reference |
| UZLX-STS111LMS (Leiomyosarcoma) | This compound | Decreased | Lower | [3][9] |
| UZLX-STS122FIS (Intimal Sarcoma) | This compound | Decreased | Not specified | [3][9] |
| UZLX-GIST3 KIT 11 (GIST) | This compound | Decreased | Not specified | [10] |
| UZLX-GIST2BF KIT 9 (GIST) | This compound | Decreased | Not specified | [10] |
| MDA-MB-231 (Breast Cancer) | Eribulin (another tubulin inhibitor) | Decreased Mean Vascular Area | Increased Microvessel Density | [11] |
Table 2: Effect of this compound on Tumor Necrosis
| Xenograft Model | Treatment Group | Outcome | Reference |
| All tested soft tissue sarcoma subtypes | This compound | Enhanced tumor necrosis/degeneration compared to vehicle | [3][9] |
| All three tested GIST models | This compound | Extensive necrosis | [10] |
Experimental Protocols
Murine Xenograft Model for Anti-Angiogenic Studies
This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the anti-angiogenic effects of this compound.
Materials:
-
Tumor cell line (e.g., MDA-MB-231, UZLX-STS111LMS, etc.)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture tumor cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel (optional) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups. Administer this compound (dosage and schedule will be study-dependent) and vehicle control intravenously or as determined by the experimental design.
In Vivo Fluorescence Imaging of Tumor Vasculature
This protocol describes the use of a near-infrared (NIR) fluorescent imaging agent to visualize and quantify tumor vasculature.
Materials:
-
Tumor-bearing mice from Protocol 1
-
AngioSense™ 680EX Fluorescent Imaging Agent (or similar)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
1x PBS
Procedure:
-
Preparation of Imaging Agent: Reconstitute the lyophilized AngioSense™ 680EX with 1.2 mL of 1x PBS to achieve a concentration of 20 nmol/mL.[1]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the tumor region.
-
Agent Administration: Inject 100 µL of the prepared AngioSense™ 680EX solution (2 nmol) intravenously via the tail vein.[1]
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 0, 4, and 24 hours) to monitor the agent's distribution and accumulation in the tumor vasculature.
-
Image Analysis: Use the imaging system's software to quantify the fluorescent signal intensity within the tumor region of interest (ROI). A decrease in signal intensity in this compound-treated animals compared to controls indicates a reduction in vascular volume.
Histological Analysis of Tumor Necrosis
This protocol details the preparation of tumor tissue for histological staining to assess the extent of necrosis induced by this compound.
Materials:
-
Tumors excised from treated and control mice
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation: Immediately following excision, fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.
-
H&E Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin.
-
Microscopic Analysis: Examine the stained sections under a microscope. Necrotic areas will appear as eosinophilic (pink) regions with loss of cellular detail and nuclear staining.
-
Quantification: Capture images of the entire tumor section and use image analysis software (e.g., ImageJ) to quantify the percentage of necrotic area relative to the total tumor area.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's anti-angiogenic and vascular-disrupting properties. By employing non-invasive fluorescence imaging and histological analysis, researchers can effectively quantify the impact of this compound on tumor vasculature and necrosis, providing critical insights into its therapeutic potential. These methods are essential for advancing the preclinical and clinical development of this promising anti-cancer agent.
References
- 1. summitpharma.co.jp [summitpharma.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plocabulin Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Plocabulin, a potent microtubule-binding agent, for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound (formerly PM060184) is a novel, marine-derived compound with significant antitumor properties.[1][2] Its primary mechanism of action involves binding to β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[1][3][4] This disruption leads to cell cycle arrest at the prometaphase stage and can induce caspase-dependent apoptosis.[1][5] Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits potent antiangiogenic and vascular-disrupting activities by affecting endothelial cell morphology, migration, and invasion.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation and application of this compound in cell culture.
| Parameter | Value | Reference |
| Stock Solution Concentration | 1 mg/mL | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage Temperature | -80 °C | [1] |
| Molecular Weight | 571.7 g/mol | [7] |
| In Vitro Effective Concentration | Picomolar to low nanomolar range (e.g., 0.1 nM for anti-migration effects) | [1][8] |
| Cell Viability Assay Concentration Range | Up to 17 nM (for HUVEC cells) | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 1 mg/mL this compound Stock Solution
This protocol is based on established methods for preparing this compound for in vitro experiments.[1]
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound lyophilized powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile, cell-culture grade DMSO to the weighed this compound. For a 1 mg/mL concentration, add 1 mL of DMSO to 1 mg of this compound.
-
Vortexing: Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80 °C for long-term stability.[1]
Protocol for Preparing Working Solutions
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentrations by diluting the 1 mg/mL stock solution in pre-warmed (37°C) cell culture medium. It is recommended to perform serial dilutions to achieve the desired picomolar or nanomolar concentrations.
-
Important: To avoid precipitation and ensure accurate dosing, add the this compound stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock.
-
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.[9][10]
Visualizations
This compound Stock Solution Preparation Workflow
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 5. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C31H45N3O7 | CID 57788271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Plocabulin In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plocabulin (PM060184) is a novel, potent microtubule inhibitor with significant antitumor and vascular-disrupting properties.[1][2][3] Originally isolated from the marine sponge Lithoplocamia lithistoides, this synthetic polyketide has demonstrated efficacy in a variety of preclinical cancer models, including patient-derived xenografts (PDX) of soft tissue sarcoma and gastrointestinal stromal tumors (GIST).[1][4] This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism:
-
Tubulin Inhibition: this compound binds with high affinity to β-tubulin at the maytansine site.[1][5] This interaction disrupts microtubule dynamics, leading to the disorganization and fragmentation of the microtubule network.[3] The compromised microtubule function results in a blockade of the cell cycle at the mitotic phase, ultimately inducing apoptosis in cancer cells.[1][3]
-
Vascular Disruption: this compound targets the tumor vasculature by inhibiting microtubule dynamics in endothelial cells.[6] This leads to a collapse of the angiogenic vessels and a significant reduction in tumor vascular volume, causing extensive tumor necrosis.[7][8] This vascular-disrupting effect contributes significantly to its overall antitumor activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in vivo studies based on published preclinical research.
Table 1: this compound In Vivo Treatment Schedule and Administration
| Parameter | Details | Reference |
| Drug | This compound (PM060184) | [3] |
| Dosage | 16 mg/kg | [3][4][7] |
| Administration Route | Intravenous (i.v.) bolus injection | [3][4] |
| Vehicle | 20% hydroxypropyl β-cyclodextrin | [7] |
| Frequency | Once weekly (QW) | [3][4][7] |
| Treatment Duration | 22 days | [3][7] |
Table 2: Animal and Xenograft Model Details
| Parameter | Details | Reference |
| Animal Model | Female NMRI nu/nu mice | [7] |
| Xenograft Type | Patient-Derived Xenograft (PDX) | [4][9][10] |
| Tumor Types Studied | Soft Tissue Sarcoma (STS), Gastrointestinal Stromal Tumor (GIST) | [4][9] |
| Tumor Implantation | Subcutaneous implantation of tumor fragments | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound using a patient-derived xenograft (PDX) model.
Animal Handling and Acclimatization
-
Animal Strain: Female NMRI nu/nu mice, 5-6 weeks old.
-
Acclimatization: House the animals in a specific pathogen-free (SPF) environment for at least one week prior to the start of the experiment. Provide ad libitum access to sterile food and water. Maintain a 12-hour light/dark cycle.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Fragments: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the flank region.
-
Make a small incision and create a subcutaneous pocket.
-
Implant a small tumor fragment (approximately 2-3 mm³) into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for general health and tumor growth.
-
Measure tumor dimensions using a digital caliper at least twice a week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Drug Preparation and Administration
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of treatment, dilute the stock solution with 20% hydroxypropyl β-cyclodextrin in sterile water to achieve a final concentration for a 16 mg/kg dose. The final injection volume should be approximately 6.4 ml/kg.[7]
-
-
Vehicle Control: Prepare the vehicle solution (20% hydroxypropyl β-cyclodextrin) in the same manner without the active drug.
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent, such as Doxorubicin at 3.0 mg/kg administered intravenously once weekly, can be included for comparison.[7]
-
Administration:
-
Warm the drug and vehicle solutions to room temperature before injection.
-
Administer the solutions via a bolus injection into the lateral tail vein.
-
Treat the animals once weekly for a total of 22 days.
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Volume Measurement: Continue to measure tumor volume twice weekly throughout the treatment period.
-
Body Weight: Monitor and record the body weight of each animal daily to assess toxicity.
-
Endpoint Criteria: Euthanize the animals if the tumor volume exceeds 2000 mm³, if there is significant body weight loss (>20%), or at the end of the 22-day treatment period.
-
Tissue Collection:
-
At the endpoint, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors and measure their final weight and volume.
-
Divide the tumor tissue for various analyses:
-
Fix one portion in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (e.g., CD31 for vascular density, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blotting for proteins like cleaved PARP).
-
-
Visualizations
This compound's Dual Mechanism of Action
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel tubulin inhibitor, has potent antitumor activity in patient-derived xenograft models of gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Apoptosis After Plocabulin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plocabulin is a novel microtubule-targeting agent with potent antitumor activity.[1] Originally isolated from the marine sponge Lithoplocamia lithistoides, it functions by binding to β-tubulin at the maytansine site, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis, or programmed cell death.[1] The quantification of apoptosis is a critical step in evaluating the efficacy of this compound and understanding its mechanism of action.
These application notes provide detailed protocols for three common and robust methods to quantify apoptosis in cancer cells following exposure to this compound: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-3/7 activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis stems from its disruption of microtubule function. This interference with the cytoskeleton triggers the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
Data Presentation: Quantitative Analysis of Apoptosis
Table 1: Quantification of Apoptosis by Annexin V/PI Staining in BT474 Cells after Maytansine Treatment[2]
| Treatment Time (hours) | Maytansine Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 0 | 92 | 5 | 3 |
| 24 | 10 | 60 | 30 | 10 |
| 48 | 10 | 25 | 45 | 30 |
| 72 | 10 | 10 | 35 | 55 |
Table 2: Quantification of Caspase-3/7 Activity
| This compound Concentration | Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 1 nM | 24 | Data not available |
| 10 nM | 24 | Data not available |
| 100 nM | 24 | Data not available |
| 10 nM | 48 | Data not available |
Note: Specific fold-increase values for this compound are not currently published. Researchers should generate a standard curve and report fold change relative to untreated controls.
Table 3: Quantification of Apoptosis by TUNEL Assay
| This compound Concentration | Treatment Time (hours) | Percentage of TUNEL-Positive Cells (%) |
| 1 nM | 48 | Data not available |
| 10 nM | 48 | Data not available |
| 100 nM | 48 | Data not available |
Note: Specific percentages of TUNEL-positive cells for this compound are not currently published. Researchers should quantify the percentage of fluorescent nuclei relative to the total number of nuclei.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
References
- 1. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Plocabulin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Plocabulin in cancer cell lines. The information is designed for an audience of scientists and drug development professionals, offering detailed protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel microtubule-binding agent. It binds with high affinity to a unique site on β-tubulin, disrupting the polymerization of tubulin into microtubules.[1][2][3][4] This interference with microtubule dynamics affects cells during both interphase and mitosis, ultimately leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][2] Additionally, this compound exhibits strong anti-angiogenic and vascular-disrupting effects at concentrations that are not directly cytotoxic to endothelial cells.[1][5][6][7]
Q2: My cancer cell line is resistant to other microtubule inhibitors (e.g., paclitaxel, vinca alkaloids). Will it also be resistant to this compound?
A2: Not necessarily. This compound has demonstrated efficacy in cell lines that are resistant to other common chemotherapeutic agents, including those that overexpress the P-glycoprotein (P-gp) multidrug efflux pump.[2][8][9] Because this compound binds to a different site on β-tubulin than taxanes or vinca alkaloids, it may bypass resistance mechanisms associated with those binding sites.[8]
Q3: What are the known or suspected mechanisms of acquired resistance to this compound?
A3: Research into this compound resistance is ongoing. Studies using the fungus Aspergillus nidulans as a model system (its microtubules are similar to those in mammalian cells) have identified that resistance can emerge without any mutations in the drug's direct target, β-tubulin.[10][11] The primary identified mechanisms involve the cell's stress response pathways. Key mutations found to confer resistance include:
-
Eukaryotic translation initiation factor 2B (eIF2B): A gain-of-function mutation in this factor can lead to the hyperactivation of the Integrated Stress Response (ISR), a cellular pathway that helps cells survive under stress, thereby conferring resistance to this compound.[2][9][12]
-
TIM44: Mutations in this essential component of the inner mitochondrial membrane translocase have also been linked to resistance.[10][11]
-
Transcription Factors: Alterations in specific transcription factors may interfere with the uptake or efflux of this compound.[10][11]
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
A4: The proteins identified in resistance studies, such as subunits of eIF2B, are potential candidates for biomarkers.[10] For instance, the expression or mutational status of genes like EIF2B1 could potentially predict tumor sensitivity.[12] However, further clinical validation is required to establish definitive biomarkers for predicting patient response.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Culture
You may observe that your cell line requires progressively higher concentrations of this compound to achieve the same level of cytotoxicity, indicating the development of resistance.
Troubleshooting Steps:
-
Confirm Resistance: The first step is to quantify the change in sensitivity.
-
Action: Perform a dose-response assay (e.g., MTT, CellTiter-Glo®) on your current cell line and compare it to an early-passage, untreated parental cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value confirm resistance. The "Resistance Index" can be calculated as (IC50 of resistant cells) / (IC50 of parental cells).
-
-
Investigate Known Resistance Pathways: Check if the primary known resistance mechanism is active in your cells.
-
Action: Assess the activation state of the Integrated Stress Response (ISR). The ISR is a key pathway implicated in this compound resistance.[2][9][12] Use Western blotting to check the phosphorylation levels of eIF2α (a key downstream target of the eIF2B pathway) and the expression of its downstream effector, ATF4. See Experimental Protocol 2 for details.
-
Expected Outcome: An increase in the ratio of phosphorylated-eIF2α to total-eIF2α and elevated ATF4 protein levels in your resistant cell line compared to the parental line would suggest the ISR pathway is constitutively active and may be driving resistance.
-
-
Explore Combination Therapy: Combining this compound with another agent may restore sensitivity.
-
Action: Based on preclinical data, test the synergistic effects of this compound with gemcitabine.[8] Perform a checkerboard assay to determine if the combination is synergistic, additive, or antagonistic. See Experimental Protocol 3 for a detailed methodology.
-
Expected Outcome: A Combination Index (CI) value of less than 1 indicates synergy, suggesting that gemcitabine can help overcome resistance to this compound in your cell line.
-
Quantitative Data Summary
The following tables provide examples of data you might generate during your troubleshooting experiments.
Table 1: Example of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment Status | This compound IC50 (nM) | Resistance Index (RI) |
| HT-29 | Parental (Sensitive) | 2.5 | - |
| HT-29-PR | This compound-Resistant | 75.0 | 30 |
| A549 | Parental (Sensitive) | 1.8 | - |
| A549-PR | This compound-Resistant | 48.6 | 27 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Combination Index (CI) Values for this compound and Gemcitabine
| Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) Value | Interpretation |
| This compound + Gemcitabine | 0.50 (IC50) | 0.65 | Synergy |
| This compound + Gemcitabine | 0.75 (IC75) | 0.58 | Synergy |
| This compound + Gemcitabine | 0.90 (IC90) | 0.51 | Strong Synergy |
CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. This table presents hypothetical data.
Key Experimental Protocols
Experimental Protocol 1: Confirmation of this compound Resistance
Objective: To quantify the level of resistance in a cancer cell line.
Methodology:
-
Cell Seeding: Seed both the parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare a 10-point serial dilution of this compound. Treat the cells with this concentration gradient, including a vehicle-only control. Incubate for 72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar colorimetric/fluorometric assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line.
-
Calculate the Resistance Index (RI) as described above.
-
Experimental Protocol 2: Western Blot for Integrated Stress Response (ISR) Markers
Objective: To determine if the ISR pathway is hyperactivated in resistant cells.
Methodology:
-
Protein Extraction: Grow parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against:
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Calculate the ratio of phospho-eIF2α to total eIF2α.
Experimental Protocol 3: Synergy Testing with a Combination Agent
Objective: To evaluate if a second drug (e.g., gemcitabine) can synergistically enhance the efficacy of this compound.
Methodology:
-
Assay Design (Checkerboard):
-
In a 96-well plate, prepare serial dilutions of this compound along the y-axis and serial dilutions of the second agent (e.g., gemcitabine) along the x-axis.
-
This matrix should include wells with each drug alone and wells with the vehicle control.
-
-
Cell Treatment: Seed the resistant cells and allow them to adhere for 24 hours. Treat the cells with the drug combination matrix and incubate for 72 hours.
-
Viability Assay: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Use software like CompuSyn or SynergyFinder to analyze the dose-response data from the combination matrix.
-
These programs use the Chou-Talalay method to calculate a Combination Index (CI). The CI value determines whether the drug interaction is synergistic, additive, or antagonistic (see Table 2 for interpretation).
-
Visualizations: Pathways and Workflows
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. pharmamar.com [pharmamar.com]
- 5. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Marine Polyketide this compound on Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Plocabulin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Plocabulin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[1] The stock solution should be stored at -80°C to ensure stability. For in vivo studies, this compound is often supplied as a lyophilized powder, which can be reconstituted with water for injection and further diluted in a 5% dextrose solution.[2]
Q2: Why does my this compound solution precipitate when I dilute it in aqueous buffer or cell culture media?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs due to a rapid change in solvent polarity, which significantly decreases the solubility of the compound. This phenomenon is often referred to as "crashing out." To minimize precipitation, it is crucial to employ proper dilution techniques.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3] However, the tolerance to DMSO can vary significantly between different cell lines. It is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Q4: Can I use other organic solvents to prepare my this compound stock solution?
While DMSO is the most commonly reported solvent for this compound in a research setting, other organic solvents like ethanol may be used. However, it is essential to consider the compatibility of the solvent with your experimental system and the potential for solvent-induced toxicity. If you choose to use an alternative solvent, it is crucial to perform appropriate validation and control experiments.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
The effect of pH on the solubility of this compound is not extensively documented in publicly available literature. For ionizable compounds, pH can significantly influence solubility. Since this compound's structure contains functional groups that may be ionizable, its aqueous solubility could be pH-dependent. It is recommended to empirically determine the solubility at the pH of your experimental buffer system.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in aqueous buffers or cell culture media.
Issue 1: Immediate Precipitation Upon Dilution
Cause: Rapid change in solvent polarity when adding a concentrated DMSO stock to a large volume of aqueous medium.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. For example, first, dilute the 1 mg/mL DMSO stock 1:10 in DMSO, and then add this intermediate dilution to the aqueous buffer.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can help to prevent localized high concentrations of the compound and facilitate its dissolution.
-
Pre-warming the Aqueous Buffer: Warming the aqueous buffer or cell culture medium to 37°C can increase the solubility of this compound. However, be mindful of the temperature stability of other components in your medium.
Issue 2: Precipitation Over Time in the Incubator
Cause: The final concentration of this compound in the aqueous medium exceeds its thermodynamic solubility limit under the experimental conditions (e.g., temperature, pH, presence of salts).
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution over the time course of your experiment.
-
Use of Solubilizing Excipients: For formulation development, consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-80). However, the compatibility of these excipients with your specific assay must be validated.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various aqueous solutions. Researchers are encouraged to determine the solubility empirically for their specific experimental conditions. The following table outlines the recommended starting concentrations for stock and working solutions based on available literature.
| Parameter | Value | Solvent/Vehicle | Reference |
| In Vitro Stock Concentration | 1 mg/mL | 100% DMSO | [1] |
| In Vivo Formulation | Lyophilized powder reconstituted with water for injection and diluted in 5% dextrose | Water for Injection, 5% Dextrose | [2] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally < 0.1%) | Cell Culture Medium | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes a method to prepare a working solution of this compound in cell culture medium from a 1 mg/mL DMSO stock, minimizing the risk of precipitation.
Materials:
-
This compound stock solution (1 mg/mL in 100% DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the Stock Solution: Remove the this compound stock solution from -80°C storage and thaw it at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, it may be beneficial to prepare one or more intermediate dilutions in 100% DMSO.
-
Pre-warm the Culture Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution into Medium:
-
Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.
-
For example, to prepare a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of medium.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider lowering the final concentration or using a more gradual dilution method.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a simple method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 650 nm)
-
Multichannel pipette
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a 96-well plate containing a larger volume (e.g., 198 µL) of the pre-warmed aqueous buffer. This will create a serial dilution of this compound in the aqueous buffer with a constant final DMSO concentration.
-
Mix and Incubate: Mix the plate gently and incubate at the desired temperature (e.g., 37°C).
-
Measure Turbidity: Measure the absorbance or light scattering at 650 nm at various time points (e.g., 0, 1, 4, and 24 hours).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer with the same final DMSO concentration).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental handling.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. Induction of apoptosis in leukemic cells by the reversible microtubule-disrupting agent 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1 -one: protection by Bcl-2 and Bcl-X(L) and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
Technical Support Center: Managing Peripheral Sensory Neuropathy as a Side Effect of Plocabulin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the common side effect of peripheral sensory neuropathy associated with the novel microtubule-binding agent, Plocabulin. The information is tailored for researchers conducting preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to peripheral sensory neuropathy?
A1: this compound is a microtubule-destabilizing agent. It binds with high affinity to β-tubulin at the maytansine site, which is different from the binding sites of other microtubule inhibitors like vinca alkaloids and taxanes.[1][2] This interaction disrupts the normal assembly and dynamics of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Microtubules are also crucial for the structural integrity and axonal transport within neurons. Disruption of these processes in peripheral sensory neurons is a key mechanism underlying chemotherapy-induced peripheral neuropathy (CIPN).[3] Therefore, the on-target effect of this compound on tubulin is likely the primary cause of the observed peripheral sensory neuropathy.
Q2: What are the typical symptoms of this compound-induced peripheral sensory neuropathy observed in clinical trials?
A2: In clinical trials, the main dose-limiting toxicity of this compound was identified as grade 3 peripheral sensory neuropathy (PSN).[4][5] Symptoms are primarily sensory and can include paresthesia (numbness, tingling, or burning sensations) in the hands and feet, following a "stocking-glove" distribution.[5]
Q3: Are there any known neuroprotective agents that can be co-administered with this compound to mitigate neuropathy?
A3: Currently, there are no clinically approved neuroprotective agents specifically for this compound-induced neuropathy. However, research into agents for other microtubule-targeting drugs, such as taxanes, may offer potential avenues for investigation. Some agents that have been explored for taxane-induced neuropathy include acetyl-L-carnitine, though its efficacy is debated.[6] Further preclinical studies are warranted to identify and validate potential neuroprotective agents for use with this compound.
Q4: What in vitro models are recommended for studying this compound-induced neurotoxicity?
A4: Primary cultures of dorsal root ganglion (DRG) neurons are a highly relevant in vitro model as they are the primary cell type affected in sensory neuropathy.[7][8][9][10][11] Neuronal cell lines such as SH-SY5Y and PC12 can also be used for initial screening and mechanistic studies.[12] Key endpoints to measure include neurite outgrowth, cell viability, and mitochondrial function.[13][14]
Q5: What in vivo models are suitable for assessing this compound-induced peripheral neuropathy?
A5: Rodent models, typically mice or rats, are commonly used to study CIPN.[15][16] After administration of this compound, sensory function can be assessed using behavioral tests such as the von Frey test for mechanical allodynia and the cold plate test for thermal sensitivity.[15][17][18] Electrophysiological measurements of nerve conduction velocity can also provide quantitative data on nerve damage.
Troubleshooting Guides
In Vitro Neurite Outgrowth Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in neurite length between wells | - Inconsistent cell seeding density- Uneven coating of culture plates- Edge effects in the microplate | - Ensure a single-cell suspension before plating.- Use a reverse pipetting technique for better volume accuracy.- Ensure coating material (e.g., Poly-D-Lysine, Laminin) is evenly distributed and plates are fully dried.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Poor neurite outgrowth in control wells | - Suboptimal culture medium or supplements- Poor quality of coating substrate- Cells are not healthy or are too confluent before plating | - Use fresh, pre-warmed media and supplements.- Test different concentrations of growth factors (e.g., NGF).- Use high-quality, certified coating reagents.- Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Difficulty in automated image analysis | - Low contrast between neurites and background- Cell clumping- Inconsistent staining | - Optimize immunofluorescence staining protocol for neuronal markers (e.g., βIII-tubulin).- Ensure single-cell suspension during plating to avoid clumps.- Use automated focusing on the imaging system.- Standardize all staining and washing steps. |
In Vivo Behavioral Testing (von Frey Test)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High baseline variability in paw withdrawal threshold | - Inadequate animal acclimation- Inconsistent application of von Frey filaments- Stressful testing environment | - Acclimate animals to the testing room and apparatus for a sufficient period before testing.[17][18]- Train the experimenter to apply the filaments with consistent pressure and duration.[16]- Perform testing in a quiet, dedicated space.[16] |
| No significant difference between this compound-treated and control groups | - Insufficient dose of this compound- Timing of assessment is not optimal- High inter-animal variability | - Perform a dose-response study to determine the optimal neurotoxic dose.- Conduct a time-course experiment to identify the peak of neuropathy.- Increase the number of animals per group to increase statistical power. |
| Animals are not responding to the stimulus | - Incorrect placement of the filament- Nerve damage is too severe, leading to numbness | - Ensure the filament is applied to the plantar surface of the hind paw.[17]- Consider alternative sensory tests that measure different modalities (e.g., thermal sensitivity). |
Quantitative Data Summary
The following tables summarize hypothetical preclinical data for this compound. Note: This data is illustrative and should be replaced with actual experimental results.
Table 1: In Vitro Neurotoxicity of this compound on DRG Neurons
| This compound Concentration | Neurite Outgrowth (% of Control) | Cell Viability (% of Control) |
| 0.1 nM | 95 ± 5 | 98 ± 2 |
| 1 nM | 70 ± 8 | 92 ± 4 |
| 10 nM | 45 ± 6 | 85 ± 5 |
| 100 nM | 15 ± 4 | 60 ± 7 |
| 1 µM | 2 ± 1 | 35 ± 6 |
Table 2: In Vivo Assessment of Mechanical Allodynia (Von Frey Test) in Mice Treated with this compound
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold Day 7 Post-Treatment (g) |
| Vehicle Control | 4.2 ± 0.5 | 4.1 ± 0.6 |
| This compound (5 mg/kg) | 4.3 ± 0.4 | 2.5 ± 0.7 |
| This compound (10 mg/kg) | 4.1 ± 0.6 | 1.2 ± 0.5 |
| This compound (10 mg/kg) + Neuroprotective Agent X | 4.2 ± 0.5 | 3.1 ± 0.6 |
*p < 0.05 compared to vehicle control
Experimental Protocols
Detailed Methodology for In Vitro Neurite Outgrowth Assay
This protocol is adapted for assessing the neurotoxicity of this compound on primary dorsal root ganglion (DRG) neurons.
1. Preparation of Culture Plates:
-
Coat 96-well microplates with Poly-D-Lysine (1 µg/cm²) for 2 hours at 37°C.[7]
-
Wash plates once with sterile water and allow to air dry in a biosafety cabinet.[7]
-
Subsequently, coat with Laminin (10 µg/mL) and incubate for at least 2 hours at 37°C before plating cells.[8]
2. Isolation and Culture of DRG Neurons:
-
Euthanize adult mice or rats according to institutional guidelines.
-
Dissect the vertebral column to expose the dorsal root ganglia.[8]
-
Carefully excise the DRGs and place them in ice-cold Hank's Balanced Salt Solution (HBSS).[7]
-
Digest the DRGs with a solution of collagenase and dispase for 30-45 minutes at 37°C.[8]
-
Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration.[19]
-
Plate the dissociated neurons onto the pre-coated 96-well plates at a density of 2,000-4,000 cells per well in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and NGF).[12]
3. Treatment with this compound:
-
Allow the neurons to adhere and extend neurites for 24-48 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Carefully replace the existing medium with the this compound-containing medium or a vehicle control.
4. Immunofluorescence Staining:
-
After the desired incubation period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a solution containing bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin (Tuj-1), overnight at 4°C.[13]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
5. Image Acquisition and Analysis:
-
Use an automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.[13][21]
-
Normalize the neurite outgrowth data to the number of viable cells (nuclei count).
Detailed Methodology for In Vivo Von Frey Test
This protocol describes the assessment of mechanical allodynia in rodents treated with this compound.
1. Animal Acclimation:
-
House the animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
For at least 3-5 days prior to testing, handle the animals daily to acclimate them to the experimenter.
-
On the testing day, place the animals in the testing chambers (e.g., Plexiglas enclosures on a wire mesh floor) and allow them to acclimate for at least 1-2 hours.[15][17]
2. Baseline Measurement:
-
Before administering this compound, establish a baseline paw withdrawal threshold.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[17]
-
The filament should be applied with enough force to cause it to bend.[17]
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[15]
3. This compound Administration:
-
Administer this compound via the appropriate route (e.g., intraperitoneal or intravenous injection) at the desired doses.
-
Include a vehicle control group.
4. Post-Treatment Testing:
-
At selected time points after this compound administration (e.g., daily or every other day), repeat the von Frey test.
-
The experimenter should be blinded to the treatment groups to avoid bias.[15]
5. Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the thresholds of the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: this compound's mechanism of neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Testing
Caption: In vitro neurotoxicity testing workflow.
Logical Relationship for Troubleshooting In Vivo Studies
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma [mdpi.com]
- 3. Neurotoxicity of colchicine and other tubulin-binding agents: a selective vulnerability of certain neurons to the disruption of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Peripheral neuropathy induced by microtubule-stabilizing agents. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. ibidi.com [ibidi.com]
- 11. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. innoprot.com [innoprot.com]
- 14. Mitochondrial function in neuronal cells depends on p97/VCP/Cdc48-mediated quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 18. biomed-easy.com [biomed-easy.com]
- 19. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 20. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Technical Support Center: Plocabulin Dosage Optimization for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Plocabulin dosage in pre-clinical and clinical research. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel marine-derived microtubule inhibitor.[1] Its primary anti-tumor activity stems from its high-affinity binding to β-tubulin, which disrupts microtubule dynamics.[2][3] This interference with microtubule polymerization and depolymerization leads to mitotic arrest and ultimately, apoptosis of cancer cells.[3][4] Additionally, this compound exhibits potent anti-angiogenic and vascular-disrupting properties by affecting microtubule dynamics in endothelial cells, leading to a collapse of tumor vasculature and extensive necrosis within the tumor.[3][5]
Q2: What is a typical effective dosage range for this compound in preclinical in vivo studies?
A2: In preclinical xenograft models, an intravenous (i.v.) administration of 16 mg/kg of this compound has demonstrated significant anti-tumor and vascular-disrupting effects.[3][6] One study noted that this dosage corresponds to a human equivalent dose of 1.3 mg/kg or 48 mg/m².[6] However, anti-vascular effects have been observed at doses below the maximum tolerated dose (MTD).[5]
Q3: What dosages have been explored in human clinical trials?
A3: Phase I clinical trials have explored various dosages and schedules. In one study, this compound was administered intravenously over 10 minutes on Days 1, 8, and 15 every four weeks, with dose escalation from 1.3 mg/m² to a maximum tolerated dose (MTD) of 14.5 mg/m².[1][6] Another trial investigated a schedule of 9.3 mg/m² on Day 1 and Day 8 every three weeks.[6][7] A different Phase I trial explored a split-dosing schedule of 4 mg/m² on three consecutive days (Days 1-3 and 15-17) every 28 days.[2]
Q4: What are the common dose-limiting toxicities (DLTs) observed in clinical trials?
A4: The primary dose-limiting toxicity for this compound in human trials is peripheral sensory neuropathy (PSN).[1] Other reported toxicities, which are generally mild to moderate, include fatigue, nausea, vomiting, abdominal pain, and myalgia.[1][6]
Q5: Is this compound effective against chemotherapy-resistant tumors?
A5: Preclinical data suggests that this compound may be effective in tumor cells resistant to conventional chemotherapeutic agents like cisplatin or doxorubicin.[6] It has also shown activity in xenograft models expressing the P-glycoprotein (P-gp) multidrug efflux pump, which can confer resistance to drugs like paclitaxel and vinorelbine.[2]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability (e.g., IC50) results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | |
| Incomplete dissolution of this compound. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. | |
| Discrepancy between 2D and 3D (spheroid) culture results | Reduced drug penetration in 3D models. | Extend the drug exposure time for spheroid cultures. Optimize the spheroid size to ensure adequate drug diffusion. |
| Different cellular states in 2D vs. 3D. | Acknowledge that 3D cultures better mimic the in vivo tumor microenvironment, and results may differ from 2D monolayers. | |
| Unexpectedly low cytotoxicity | Drug degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Cell line resistance. | Verify the sensitivity of your cell line to other tubulin inhibitors. Consider that the cell line may have intrinsic or acquired resistance mechanisms. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Toxicity in animal models (e.g., weight loss, lethargy) | Dosage is too high for the specific animal strain or tumor model. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Vehicle-related toxicity. | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation. | |
| Lack of significant tumor growth inhibition | Insufficient dosage or treatment frequency. | Increase the dose up to the MTD or consider a more frequent administration schedule based on pharmacokinetic data. |
| Advanced tumor stage at the start of treatment. | Initiate treatment when tumors reach a smaller, more uniform size (e.g., 100-150 mm³). | |
| Tumor model is not sensitive to this compound. | Test this compound in different tumor xenograft models to identify those with higher sensitivity. | |
| Difficulty in assessing anti-vascular effects | Improper timing of tissue collection. | Collect tumor tissue at various time points after treatment (e.g., 24 hours) to capture the acute vascular disruption. |
| Inadequate histological analysis. | Use specific markers for endothelial cells (e.g., CD31) and necrosis to quantify the vascular changes and cell death. |
Data Presentation
Table 1: this compound Dosage and Efficacy in Preclinical In Vivo Models
| Tumor Model | Dosage and Schedule | Outcome | Reference |
| MDA-MB-231, HCT-116, HGC-27, H-460, 22RV1, Caki-1 | 16 mg/kg i.v. on days 0, 7, and 14 | Concordant tumor growth inhibition | [6] |
| Patient-Derived Xenograft (GIST) | 16 mg/kg i.v. | Strong vascular-disruptive effects, central necrosis | [3][6] |
| NCI-H460 Lung Tumor Xenograft | 2 mg/kg and 16 mg/kg (single dose) | Reduction in functional vascular volume | [5] |
| NCI-H460 Lung Tumor Xenograft | 16 mg/kg i.v. for 3 weeks | Complete tumor remissions in a subset of mice | [5] |
| Soft Tissue Sarcoma PDX (LMS, USTS, CIC) | Not specified | Tumor regression | [4] |
| Soft Tissue Sarcoma PDX (DDLPS, IS) | Not specified | Tumor volume stabilization | [4] |
Table 2: this compound Dosage and Schedule in Human Clinical Trials
| Phase | Dosage and Schedule | Patient Population | Key Findings | Reference |
| Phase I | 1.3 mg/m² to 14.5 mg/m² i.v. on Days 1, 8, 15 every 4 weeks | Advanced solid tumors | MTD established at 14.5 mg/m²; DLT was peripheral sensory neuropathy. | [1][6] |
| Phase I | 4 mg/m² i.v. on Days 1-3 and 15-17 every 28 days | Advanced solid tumors | Recommended dose for this schedule was 4 mg/m². | [2] |
| Phase II | 9.3 mg/m² i.v. on Days 1 and 8 every 3 weeks | Advanced, hormone receptor-positive, HER2-negative breast cancer | Study did not complete due to disease progression and treatment refusal. | [6][7] |
| Phase II | 9.3 mg/m² i.v. on Days 1 and 8 every 3 weeks | Advanced colorectal cancer | Did not provide conclusive information on anti-tumor activity. | [7] |
| Phase I (Combination) | Starting at 6.0 mg/m² this compound + 800-1000 mg/m² Gemcitabine on Days 1 and 8 every 3 weeks | Advanced solid tumors | To evaluate safety, PK, and efficacy of the combination. | [2] |
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines in a 96-well format.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase and do not reach confluence by the end of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same percentage of DMSO as the highest this compound concentration). Incubate for 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[4][5][6]
Materials:
-
Athymic nu/nu mice
-
Cancer cell line for implantation
-
This compound (lyophilized) and appropriate vehicle for injection
-
Calipers for tumor measurement
-
Sterile surgical tools for cell implantation
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation: Culture the desired cancer cell line. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration. Subcutaneously inject the cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the tumor dimensions (length and width). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Randomize the mice into treatment and control groups (e.g., vehicle control, this compound treatment group).
-
Drug Preparation and Administration: Prepare the this compound solution according to the manufacturer's instructions. Administer this compound intravenously (i.v.) at the desired dose and schedule (e.g., 16 mg/kg on days 0, 7, and 14).[6] Administer the vehicle to the control group using the same schedule.
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Monitor the mice until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity appear).
-
-
Pharmacodynamic/Histological Analysis: At the end of the study (or at specific time points), euthanize the mice and excise the tumors. Fix a portion of the tumor in formalin for paraffin embedding and subsequent histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess vascularity). Snap-freeze another portion for molecular analysis (e.g., Western blotting).
Visualizations
This compound's Dual Mechanism of Action
References
- 1. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Plocabulin in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plocabulin in preclinical models. The information focuses on understanding and mitigating potential off-target effects and interpreting complex experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in preclinical models?
A1: Preclinical data suggests this compound has a high specificity for its molecular target, β-tubulin. In a study using Aspergillus nidulans, β-tubulin was identified as the sole molecular target.[1] However, "off-target" effects in a broader sense—meaning effects on non-tumor tissues that can lead to toxicity—are observed. These are largely extensions of its on-target mechanism of microtubule disruption in highly proliferative or sensitive cells. The most significant of these observed in preclinical and clinical studies are:
-
Vascular Disruption: this compound demonstrates potent anti-angiogenic and vascular-disrupting properties at concentrations lower than those required for direct cytotoxic effects.[2][3] This is due to the disruption of microtubule dynamics in endothelial cells, leading to the collapse of tumor vasculature and extensive necrosis.[3][4][5]
-
Peripheral Sensory Neuropathy (PSN): As with many microtubule-targeting agents, PSN is a key dose-limiting toxicity. This is thought to result from the disruption of microtubule-dependent axonal transport in neurons.[6]
-
Myelosuppression: Both this compound and the commonly combined agent gemcitabine can suppress bone marrow function, leading to anemia, neutropenia, and thrombocytopenia.[6]
Q2: We are observing extensive tumor necrosis in our xenograft model, but only a thin rim of viable cells remains at the periphery. Is this an expected outcome?
A2: Yes, this is a characteristic finding for potent vascular-disrupting agents like this compound.[4] The extensive central necrosis is a result of the shutdown of the tumor's blood supply.[5] The viable peripheral rim is often sustained by diffusion of nutrients and oxygen from the surrounding normal tissue. This pattern is a strong indicator of the drug's anti-vascular activity.[4]
Q3: At what concentrations should we expect to see anti-angiogenic effects versus direct cytotoxicity in our in vitro assays?
A3: this compound's anti-angiogenic effects occur at picomolar concentrations, which are typically lower than the nanomolar concentrations required to induce direct cytotoxicity in cancer cells.[3][7] For example, it can inhibit endothelial cell migration and invasion at concentrations that do not affect cell survival in a 24-hour assay.[3] It is crucial to perform dose-response curves on both endothelial and cancer cell lines to determine the therapeutic window for these distinct effects in your specific models.
Q4: How can we monitor for and manage peripheral sensory neuropathy (PSN) in our animal models?
A4: Monitoring for PSN in rodents can be challenging. Common methods include behavioral tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia. Functional tests like the rotarod test for motor coordination and grip strength assessments can also be employed. To manage PSN, consider dose adjustments, alternative dosing schedules (e.g., split dosing), or co-administration with neuroprotective agents, though the latter requires careful validation.
Q5: Is this compound active against tumors with P-glycoprotein (P-gp) mediated multidrug resistance?
A5: Yes, preclinical studies have shown that this compound is effective in tumor models that overexpress the P-glycoprotein (P-gp) multidrug efflux pump, which confers resistance to other tubulin-binding agents like paclitaxel and vinorelbine.[6]
Troubleshooting Guides
Issue 1: High mortality in xenograft studies, even at doses below the reported MTD.
| Potential Cause | Troubleshooting Step |
| Model Sensitivity | Different tumor models or mouse strains can have varying sensitivities to this compound's vascular-disrupting effects. A rapid shutdown of vasculature in a large tumor can lead to systemic effects. |
| * Action: Start with a dose-range-finding study in your specific model. Consider using lower starting doses and escalating gradually. Monitor animals closely for signs of distress, especially within the first 24-48 hours after dosing. | |
| Tumor Burden | Animals with very large tumors may be more susceptible to the systemic effects of widespread, rapid necrosis (e.g., tumor lysis syndrome). |
| * Action: Initiate treatment when tumors reach a smaller, more consistent volume (e.g., 100-150 mm³). | |
| Vehicle or Formulation Issues | The vehicle used for administration could be causing toxicity, or the drug may not be properly solubilized. |
| * Action: Run a vehicle-only control group. Ensure the formulation protocol is followed precisely and that the drug is fully in solution before injection. |
Issue 2: Inconsistent anti-tumor efficacy between experiments.
| Potential Cause | Troubleshooting Step |
| Drug Preparation and Administration | This compound is a potent compound, and minor variations in preparation or administration can lead to different outcomes. |
| * Action: Standardize your drug preparation protocol. Use a fresh dilution for each experiment. Ensure accurate intravenous administration, as improper injection can significantly alter drug exposure. | |
| Tumor Heterogeneity | The passaged xenograft line may be evolving, or there may be significant inter-animal variability in tumor vascularity. |
| * Action: Use tumors from a consistent passage number. Increase group sizes to improve statistical power. Randomize animals into treatment groups carefully based on tumor volume. | |
| Dosing Schedule | The timing of this compound administration relative to tumor growth phase can impact efficacy. |
| * Action: Maintain a consistent dosing schedule across all experiments. Preclinical data suggests that split dosing schedules may offer similar efficacy with potentially improved tolerability.[6] |
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies. Note that direct comparative data for off-target molecular interactions (e.g., kinase inhibition panels) are not publicly available, as the primary mechanism is tubulin binding.
| Parameter | Model System | Finding | Reference |
| In Vitro Antiproliferation (GI₅₀) | Panel of 23 human tumor cell lines | Low nanomolar range; more potent than vinblastine and paclitaxel in all tested lines. | [2] |
| Inhibition of Cell Invasion | HUVEC endothelial cells | Complete inhibition at concentrations >0.1 nM. | [3] |
| In Vivo Efficacy | NCI-H460 lung tumor xenografts | Complete tumor remissions observed in 7 out of 10 mice by day 14 at a dose of 16 mg/kg. | [3] |
| Vascular Volume Reduction | NCI-H460 lung tumor xenografts | Significant reduction in functional vascular volume (45-65%) within 24 hours of treatment. | [3] |
| Maximum Tolerated Dose (MTD) - Clinical | Phase I study in patients with advanced solid tumors | 14.5 mg/m² (when administered on Days 1, 8, and 15 every 4 weeks). | [6] |
Experimental Protocols
Key Experiment: Assessment of In Vivo Vascular-Disrupting Effects
-
Model: Athymic nude mice bearing established subcutaneous xenograft tumors (e.g., NCI-H460, MDA-MB-231).
-
Treatment: Administer a single intravenous (IV) dose of this compound at the desired concentration (e.g., 16 mg/kg) or vehicle control.
-
Immunohistochemistry (IHC):
-
Euthanize cohorts of mice at various time points post-treatment (e.g., 6, 24, 48 hours).
-
Excise tumors, fix in formalin, and embed in paraffin.
-
Section the tumors and perform IHC staining for an endothelial cell marker, such as CD31.
-
Capture high-resolution images of stained sections.
-
-
Image Analysis:
-
Quantify the total vascular area and mean vascular density using image analysis software (e.g., ImageJ, Visiopharm).
-
Compare the vascular parameters between this compound-treated and vehicle-treated groups. A significant decrease in total vascular area in the treated group indicates a vascular-disrupting effect.[4]
-
-
Necrosis Assessment:
-
Perform Hematoxylin and Eosin (H&E) staining on adjacent tumor sections.
-
Quantify the percentage of necrotic area relative to the total tumor area. An increase in necrosis in the this compound-treated group corroborates the anti-vascular findings.
-
Visualizations
References
- 1. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel tubulin inhibitor, has potent antitumor activity in patient-derived xenograft models of gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Plocabulin experiments
Welcome to the technical support center for Plocabulin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PM060184) is a novel, marine-derived microtubule-binding agent.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization by binding to a unique site on β-tubulin.[1][3] This disrupts microtubule dynamics, affecting both their growth and shortening.[2][4] The consequences for the cell include disorganization of the microtubule network, prometaphase arrest, and ultimately, the induction of apoptosis.[1][4] Additionally, this compound exhibits potent antiangiogenic and vascular-disrupting properties by affecting endothelial cells.[1][5]
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically prepared as a 1 mg/ml stock solution in dimethyl sulfoxide (DMSO).[1] It is crucial to store this stock solution at -80°C to maintain its stability and activity.[1] Before use, thaw the stock solution and dilute it to the desired final concentrations in your cell culture medium. It is advisable to avoid repeated freeze-thaw cycles.
Q3: I am observing significant variability in IC50/GI50 values between experiments. What are the potential causes?
Inconsistent IC50 or GI50 values can arise from several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.[4] Even within the same cell line, passage number and culture conditions can lead to phenotypic drift.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact drug response measurements.[6] Ensure you use a consistent and optimized seeding density for each cell line.[7]
-
Drug Concentration and Exposure Time: The cytotoxic effects of this compound are dependent on both the concentration and the duration of exposure.[7] Minor variations in either can alter the outcome.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and confound results. Ensure the final DMSO concentration is consistent across all wells and below a non-toxic threshold (typically <0.5%).
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure incubation times and measurement parameters are consistent.
Q4: Why are my results from 3D spheroid models different from my 2D monolayer cultures?
It is common to observe reduced sensitivity to this compound in 3D models compared to 2D cultures.[4][8] This discrepancy is expected and can be attributed to several factors inherent to the 3D structure:
-
Drug Penetration: There is a diffusion gradient that limits the penetration of this compound into the core of the spheroid, meaning cells in the center are exposed to lower effective concentrations.[4][8]
-
Cellular Heterogeneity: Spheroids mimic the microenvironment of a tumor more closely, with gradients of oxygen, nutrients, and proliferative states.[4] Cells in a quiescent or hypoxic state in the core may be less susceptible to a microtubule-targeting agent.
-
Cell-Cell Adhesion: Increased cell-cell contact and extracellular matrix interactions in 3D can confer resistance to drug-induced apoptosis.
Q5: this compound is a microtubule-depolymerizing agent. At what stage of the cell cycle should I expect to see arrest?
This compound's disruption of microtubule dynamics primarily leads to a cell cycle block in mitosis, specifically at the prometaphase stage.[1][4] This is due to the inability of the cell to form a functional mitotic spindle, which activates the spindle assembly checkpoint. However, the cellular response can be concentration-dependent. In some cell lines, high concentrations of microtubule-depolymerizing agents have been shown to cause a G1 and G2 arrest, preventing cells from even reaching mitosis.[9]
Troubleshooting Guides
Problem: Observed Potency of this compound is Lower Than Expected
If you are observing higher-than-expected IC50/GI50 values or a weaker-than-anticipated phenotypic effect (e.g., less apoptosis or cell cycle arrest), follow these steps:
-
Verify Drug Integrity:
-
Action: Confirm that the this compound stock solution was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1]
-
Suggestion: Prepare fresh dilutions from a new or validated stock aliquot for each experiment.
-
-
Optimize Cell Culture Conditions:
-
Action: Ensure cells are in the logarithmic growth phase at the time of drug addition. Cells that are confluent or have entered senescence may respond differently.
-
Suggestion: Perform a growth curve for your specific cell line to determine the optimal seeding density and time for drug treatment.[10]
-
-
Review Treatment Duration:
-
Action: this compound's effects are time-dependent. A short exposure may be insufficient to induce the desired endpoint.
-
Suggestion: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your specific cell line and assay.[11]
-
-
Check for P-gp Overexpression:
-
Action: While this compound has shown efficacy in some P-glycoprotein (P-gp) overexpressing cell lines, high levels of this efflux pump can still confer resistance.[4]
-
Suggestion: If you suspect resistance, you can check for P-gp expression in your cell line via Western blot or flow cytometry.
-
Problem: Inconsistent Apoptosis or Cell Cycle Results
If you observe high variability in apoptosis or cell cycle data between replicates or experiments:
-
Synchronize Cell Cultures (Optional but Recommended):
-
Action: Asynchronous cell populations will have cells in all phases of the cell cycle, which can lead to variability when using a cell-cycle-specific agent.
-
Suggestion: Consider a synchronization method (e.g., serum starvation or a chemical block like nocodazole at a low concentration) to enrich the population in a specific phase before adding this compound.[9]
-
-
Optimize Staining and Acquisition for Flow Cytometry:
-
Action: Ensure consistent antibody/dye concentrations and incubation times for apoptosis (e.g., Annexin V/PI) or cell cycle (e.g., Propidium Iodide) staining.
-
Suggestion: Use compensation controls for multi-color flow cytometry and ensure that instrument settings (e.g., voltages, gains) are consistent between runs.
-
-
Analyze a Sufficient Number of Events:
-
Action: A low number of events acquired by the flow cytometer can lead to poor statistical power and high variability.
-
Suggestion: Aim to acquire at least 10,000-20,000 events per sample for robust cell cycle or apoptosis analysis.
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported GI50 (nM) | Notes | Reference |
| IGROV-1/ET | Ovarian (P-gp Overexpressing) | 10-fold less sensitive than parental | Still in nanomolar range | [4] |
| A2780/Dox | Ovarian (P-gp Overexpressing) | 6.8-fold less sensitive than parental | Still in nanomolar range | [4] |
| LoVo/Dox | Colon (P-gp Overexpressing) | 50-fold less sensitive than parental | Still in nanomolar range | [4] |
| PEA1 | Ovarian | Low nM range | Cisplatin-resistant | [4] |
| PEA2 | Ovarian | Low nM range | Cisplatin-resistant | [4] |
| PEO4 | Ovarian | Low nM range | Cisplatin-resistant | [4] |
| OV866(2) | Ovarian | Low nM range | Cisplatin-resistant | [4] |
Note: GI50 is the concentration causing 50% inhibition of cell growth.
Table 2: Summary of In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | This compound Treatment Outcome | Comparison to Doxorubicin | Reference |
| Multiple Models | Soft Tissue Sarcoma | Tumor volume control in all tested subtypes | More efficient than doxorubicin | [4][5] |
| LMS, CIC, USTS | Leiomyosarcoma, etc. | Tumor regression | Doxorubicin had no effect | [5] |
| DDLPS, IS | Liposarcoma, Intimal Sarcoma | Tumor volume stabilization | Doxorubicin had no effect | [5] |
| GIST Models | GIST | Extensive necrosis and significant tumor shrinkage | Not specified | [12] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies cited in this compound research.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence for Microtubule Network Visualization
This protocol is based on methods used to observe this compound's effect on the cytoskeleton.[1][8]
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM) for the desired time (e.g., 6-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting: Wash the coverslips, counterstain nuclei with DAPI if desired, and mount onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and fragmentation in treated cells compared to the organized network in control cells.[1]
Visualizations
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 4. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Plocabulin Animal Model Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plocabulin in animal models. The focus is on minimizing toxicity while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel marine-derived microtubule-binding agent.[1][2] It binds with high affinity to β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.[1] Additionally, this compound exhibits potent anti-angiogenic and vascular-disrupting effects by interfering with microtubule dynamics in endothelial cells, leading to a collapse of tumor vasculature.[1][3][4][5][6]
Q2: What are the observed dose-limiting toxicities (DLTs) of this compound in animal models?
The primary dose-limiting toxicity observed in both preclinical and clinical studies is peripheral sensory neuropathy.[7][8][9] This is a known class effect for microtubule-targeting agents.[8] Other reported toxicities at or near the Maximum Tolerated Dose (MTD) in animal models have included myelosuppression, which is generally transient and manageable.[8] In some studies, no significant toxicity or body weight loss was observed at effective anti-tumor doses.[1]
Q3: Can this compound's anti-angiogenic effects be achieved at doses below the MTD?
Yes, a key advantage of this compound is that its anti-angiogenic and vascular-disrupting effects occur at concentrations lower than those required for direct cytotoxicity.[1][2][3] Studies have shown a significant reduction in vascular volume and induction of tumor necrosis in xenograft models at doses below the MTD.[1][2][3] This provides a therapeutic window to potentially minimize systemic toxicity while still achieving anti-tumor efficacy through an anti-vascular mechanism.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Mortality
Possible Cause 1: Dose Exceeds Maximum Tolerated Dose (MTD)
The MTD for this compound in mice has been reported to be around 16 mg/kg.[10] However, this can vary depending on the animal strain, age, health status, and specific experimental conditions.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Conduct a Dose Range-Finding Study: If you are using a new animal model or have modified the protocol, a preliminary dose-finding study is crucial. This typically involves a small cohort of animals treated with escalating doses to determine the MTD in your specific setting.
-
Staggered Dosing: When initiating studies with a new lot of this compound or in a new animal model, consider a staggered dosing approach for the first few animals to quickly identify any unexpected sensitivity.
Possible Cause 2: Formulation Issues
The formulation and vehicle used for this compound administration can impact its solubility, stability, and bioavailability, potentially affecting toxicity.
Troubleshooting Steps:
-
Follow Recommended Formulation Protocol: For in vivo experiments, lyophilized this compound is typically reconstituted with sterile water for injection and further diluted with a 5% dextrose solution.[10] Adhere strictly to the recommended protocol for preparation.
-
Ensure Complete Solubilization: Visually inspect the solution to ensure this compound is fully dissolved before administration.
-
Vehicle Control Group: Always include a vehicle-only control group to rule out any toxicity associated with the administration vehicle itself.
Issue 2: Signs of Peripheral Neuropathy in Animal Models
Clinical Signs to Monitor:
-
Abnormal gait or limb placement
-
Reduced grip strength
-
Tail-flick or hot-plate test showing altered sensitivity to thermal stimuli
-
Decreased motor activity
Mitigation and Management Strategies:
-
Dose Reduction: If signs of neuropathy are observed, a dose reduction in subsequent treatment cycles may be necessary. The anti-angiogenic effects of this compound are often seen at sub-MTD doses.
-
Supportive Care:
-
Soft Bedding: Provide deep, soft bedding to minimize discomfort to the paws.
-
Accessible Food and Water: Place food and water on the cage floor to ensure easy access for animals with impaired mobility.
-
Regular Monitoring: Increase the frequency of animal monitoring to promptly identify and address any welfare concerns.
-
-
Combination Therapy: Consider a combination therapy approach, such as with gemcitabine. Preclinical studies have shown a synergistic anti-tumor effect with this compound and gemcitabulin without overlapping toxicities, which may allow for a reduction in the dose of this compound.[10]
Quantitative Data Summary
| Parameter | Animal Model | Dose/Concentration | Observed Effect | Reference |
| Maximum Tolerated Dose (MTD) | Mice | 16 mg/kg | - | [10] |
| Clinical MTD | Human | 14.5 mg/m² | Dose-limiting peripheral sensory neuropathy | [7][8] |
| Anti-angiogenic Effects | Nude mice with NCI-H460 xenografts | 8 and 16 mg/kg/day | Significant tumor growth inhibition and necrosis | [1] |
| Vascular Disruption | Nude mice with MDA-MB-231 xenografts | 16 mg/kg (single dose) | Strong reduction in vessel number after 24h | [1] |
| Combination Therapy (this compound + Gemcitabine) | Athymic nu/nu mice with SW1990 xenografts | This compound at 0.75, 0.5, and 0.25 of MTD; Gemcitabine at 0.75, 0.5, and 0.25 of MTD | Strong synergistic anti-tumor effect | [10] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a cohort of healthy, age-matched mice (e.g., athymic nu/nu or C57BL/6) of a single sex to minimize variability.
-
Dose Escalation:
-
Based on existing literature, start with a dose well below the expected MTD (e.g., 4 mg/kg).
-
Employ a dose escalation scheme (e.g., modified Fibonacci or 3+3 design) with cohorts of 3-6 mice per dose level.
-
Administer this compound via the intended experimental route (e.g., intravenous injection).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming; signs of pain or distress).
-
Define DLTs prior to the study, which may include >20% body weight loss, severe lethargy, or specific organ toxicity based on blood chemistry.
-
-
MTD Definition: The MTD is defined as the highest dose at which no more than 1 in 6 animals exhibit a DLT.
Protocol 2: this compound and Gemcitabine Combination Therapy in a Xenograft Model
-
Cell Line and Animal Model: Implant a human cancer cell line (e.g., SW1990 pancreatic cancer cells) subcutaneously into athymic nu/nu mice.[10]
-
Tumor Growth and Grouping: Allow tumors to reach a volume of approximately 150 mm³ before randomizing mice into treatment groups (n=6 per group).[10]
-
Treatment Groups:
-
Vehicle Control
-
This compound alone (at fractions of MTD, e.g., 12 mg/kg, 8 mg/kg, 4 mg/kg)
-
Gemcitabine alone (at fractions of its MTD, e.g., 135 mg/kg, 90 mg/kg, 45 mg/kg)
-
This compound + Gemcitabine combinations (at corresponding fractions of their respective MTDs)
-
-
Administration: Administer drugs as a single intravenous dose.[10]
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.[10]
-
Visualizations
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
- 6. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plocabulin and P-glycoprotein Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of P-glycoprotein (P-gp) expression on the efficacy of Plocabulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel anticancer agent of marine origin. Its primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin dimers with high affinity, which disrupts the dynamic instability of microtubules. This interference with microtubule function affects cells in both interphase and mitosis, ultimately leading to cell growth inhibition and apoptosis (cell death).[1][2]
Q2: What is P-glycoprotein (P-gp) and how does it contribute to drug resistance?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump. In cancer cells, overexpression of P-gp can lead to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. This reduces the intracellular drug concentration, thereby diminishing the drug's cytotoxic effect.
Q3: Does the expression of P-glycoprotein make cancer cells resistant to this compound?
No, studies have shown that this compound is effective against cancer cell lines that overexpress P-glycoprotein.[1][3] While a slight decrease in sensitivity has been observed in some P-gp overexpressing cell lines compared to their non-resistant counterparts, the GI50 (concentration that inhibits 50% of cell growth) values remain in the nanomolar range, indicating continued high potency.[1] This suggests that this compound can overcome P-gp-mediated drug resistance.
Q4: How does this compound overcome P-gp-mediated resistance?
The ability of this compound to overcome P-gp mediated resistance is thought to be related to its very high binding affinity for tubulin.[1] This strong interaction with its intracellular target may allow it to exert its cytotoxic effects even when subjected to efflux by P-gp.
Q5: Are there any in vivo data supporting this compound's efficacy in P-gp overexpressing tumors?
Yes, in vivo studies using xenograft models have confirmed this compound's antitumor activity in P-gp overexpressing tumors. For instance, its efficacy has been demonstrated in a xenograft model of doxorubicin-resistant colon cancer (LoVo/Dox), which overexpresses P-gp.[1]
Troubleshooting Guides
Problem: I am observing lower than expected efficacy of this compound in my cancer cell line.
-
Possible Cause 1: High P-gp Expression. While this compound is largely effective against P-gp overexpressing cells, very high levels of P-gp expression might lead to a noticeable decrease in sensitivity.
-
Troubleshooting Step: Quantify the P-gp expression level in your cell line using Western blotting (see Experimental Protocols section). Compare the expression level to sensitive parental cell lines.
-
-
Possible Cause 2: Experimental Conditions. Suboptimal experimental conditions can affect drug efficacy.
-
Troubleshooting Step: Review your cell culture conditions, drug preparation, and assay protocols. Ensure the use of appropriate controls and that the this compound stock solution is properly stored and handled. Verify the cell viability with a standard method like the MTT assay (see Experimental Protocols section).
-
-
Possible Cause 3: Off-target resistance mechanisms. Other resistance mechanisms, independent of P-gp, might be present in your cell line.
-
Troubleshooting Step: Investigate other potential resistance pathways that may be active in your specific cancer cell model.
-
Problem: My in vivo xenograft model with a P-gp overexpressing tumor is not responding to this compound treatment as expected.
-
Possible Cause 1: Suboptimal Dosing or Schedule. The dose and schedule of this compound administration are critical for in vivo efficacy.
-
Troubleshooting Step: Review published in vivo studies for recommended dosing regimens of this compound in similar xenograft models.[1] Consider dose-escalation studies to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Tumor Microenvironment. The tumor microenvironment can influence drug penetration and efficacy.
-
Troubleshooting Step: Analyze the vascularization and stromal content of your tumors. This compound has anti-angiogenic properties which might be a factor to consider in the experimental design.[1]
-
-
Possible Cause 3: Animal Model Variability. The response to treatment can vary between different animal models and even between individual animals.
-
Troubleshooting Step: Ensure that your study is adequately powered with a sufficient number of animals per group to account for biological variability.
-
Data Presentation
The following table summarizes the in vitro antiproliferative activity of this compound against P-glycoprotein (P-gp) overexpressing cancer cell lines and their corresponding sensitive parental cell lines.
| Cell Line | Type of Cancer | Resistance to | P-gp Expression | This compound GI50 (nM) | Fold Resistance | Reference |
| IGROV-1 | Ovarian | - | Low | Data not in source | - | [1] |
| IGROV-1/ET | Ovarian | Etoposide | High | Slightly higher than parental | 10-fold | [1] |
| A2780 | Ovarian | - | Low | Data not in source | - | [1] |
| A2780/Dox | Ovarian | Doxorubicin | High | Slightly higher than parental | 6.8-fold | [1] |
| LoVo | Colon | - | Low | Data not in source | - | [1] |
| LoVo/Dox | Colon | Doxorubicin | High | Slightly higher than parental | 50-fold | [1] |
Note: While the exact GI50 values for the parental cell lines were not provided in the reference, the study indicates that the GI50 values for the resistant lines were still in the nanomolar range, demonstrating this compound's high potency despite P-gp overexpression.[1]
Experimental Protocols
Western Blot for P-glycoprotein Detection
This protocol describes the detection of P-gp in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol)
-
This compound
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate at 37°C to initiate polymerization.
-
Monitor Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Cellular Accumulation/Efflux Assay (Rhodamine 123 Efflux)
This assay indirectly assesses P-gp function by measuring the efflux of a fluorescent P-gp substrate, Rhodamine 123. A reduced efflux in the presence of an inhibitor suggests P-gp inhibition. While this protocol uses Rhodamine 123, a similar principle can be applied to study the accumulation of fluorescently labeled this compound if available.
Materials:
-
P-gp overexpressing and parental control cells
-
Rhodamine 123
-
P-gp inhibitor (e.g., verapamil, as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or culture flasks.
-
Inhibitor Pre-incubation: Pre-incubate cells with the P-gp inhibitor or vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for cellular uptake.
-
Efflux: Wash the cells and incubate in fresh medium (with or without the inhibitor) to allow for efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. Increased fluorescence in the presence of an inhibitor indicates reduced P-gp-mediated efflux.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: this compound overcomes P-gp mediated drug resistance.
Caption: Experimental workflow for assessing this compound efficacy.
References
Plocabulin Stabilization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Plocabulin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For in vitro experiments, this compound is often prepared as a stock solution in dimethyl sulfoxide (DMSO).[1] For in vivo studies, lyophilized vials have been used.[1] The manufacturer's instructions for reconstitution should always be followed if available.
Q2: What are the recommended short-term and long-term storage conditions for this compound solutions?
This compound stock solutions in DMSO are typically stored at -80°C for long-term stability.[1] For short-term storage, it is advisable to keep the solution at 2-8°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may manifest as a decrease in its biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of additional peaks in a chromatogram during analytical analysis (e.g., by HPLC).
Q5: Are there any known incompatibilities with common excipients?
Specific excipient compatibility studies for this compound are not widely published. It is recommended to perform compatibility studies with any new excipients before developing a formulation. These studies often involve analyzing the drug-excipient mixture under stressed conditions (e.g., elevated temperature and humidity) and assessing for degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | - Prepare fresh stock solutions from lyophilized powder. - Avoid multiple freeze-thaw cycles of stock solutions. - Ensure proper long-term storage at -80°C. - Protect from light during storage and handling. |
| Improper Sample Handling | - Ensure complete dissolution of this compound in the chosen solvent. - Verify the accuracy of dilutions. - Use low-binding labware to prevent loss of compound. |
| Cell Line Variability | - Confirm the identity and health of the cell line. - Test a fresh passage of cells. - Ensure consistency in cell seeding density and assay conditions. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | - Review storage conditions (temperature, light exposure). - Consider potential hydrolysis if aqueous solutions are stored for extended periods. - Perform a forced degradation study to identify potential degradation products. |
| Contamination | - Ensure the purity of the solvent used for sample preparation. - Clean the HPLC system, including the column and injector. - Analyze a blank (solvent only) to identify any system-related peaks. |
| Interaction with Container | - Evaluate the compatibility of this compound with the storage vial material. - Consider using amber glass vials for storage. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. This method can be used to quantify the drug and resolve it from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the parent drug from its degradation products.
-
A typical mobile phase system could be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
A starting gradient could be: 0 min (95% A, 5% B), 30 min (5% A, 95% B), 35 min (5% A, 95% B), 40 min (95% A, 5% B). The gradient should be optimized based on the separation of degradation products.
3. Detection:
-
The detection wavelength should be set at the UV maximum of this compound. This can be determined using a UV-Vis spectrophotometer.
4. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to a working concentration within the linear range of the method.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The goal is to achieve a degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2-24 hours | Potential hydrolysis of ester or amide linkages. |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2-24 hours | Potential hydrolysis of ester or amide linkages. |
| Oxidation | 3% H₂O₂ | Room Temperature | 2-24 hours | Oxidation of susceptible functional groups. |
| Thermal | Dry Heat | 80°C | 24-72 hours | General decomposition. |
| Photolytic | UV (254 nm) & Fluorescent Light | Room Temperature | 24-72 hours | Photodegradation. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Technical Support Center: Plocabulin Sensitivity Biomarker Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plocabulin. The information is designed to address specific issues that may arise during experiments aimed at identifying biomarkers for this compound sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a microtubule-depolymerizing agent with potent antiproliferative activity.[1] It binds to a novel site on β-tubulin, disrupting microtubule dynamics, which is essential for key cellular functions like mitosis and cell migration.[1][2] This disruption leads to cell cycle arrest and apoptosis in cancer cells.[1][3] Additionally, this compound exhibits anti-angiogenic and vascular-disrupting properties by affecting microtubule networks in endothelial cells.[2][4]
Q2: Are there any known biomarkers for this compound sensitivity or resistance?
Directly validated biomarkers for this compound sensitivity in human tumors are still under investigation. However, preclinical studies in a fungal model system have identified potential resistance mechanisms that may translate to human cancers. These include mutations in:
-
Eukaryotic translation initiation factor 2B (eIF2B): Mutations in subunits of eIF2B have been shown to confer resistance to this compound in Aspergillus nidulans.[1] These mutations can lead to the constitutive activation of the Integrated Stress Response (ISR) pathway.[3]
-
Mitochondrial Inner Membrane Translocase Subunit TIM44: Mutations in TIM44 have also been associated with this compound resistance in fungal models.[1]
-
Transcription Factors: Alterations in specific zinc cluster transcription factors may also play a role in this compound resistance, potentially by affecting drug uptake or efflux.[1]
Further research is needed to validate these findings in human cancer cell lines and patient-derived samples.[3]
Q3: Where can I find data on this compound's activity in different cancer cell lines?
Published studies have reported the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. For example, one study evaluated its efficacy in a panel of high-grade serous ovarian carcinoma (HGSOC) cell lines.
Troubleshooting Guides
Problem 1: High variability in this compound IC50 values across replicate experiments.
-
Possible Cause 1: Cell line instability.
-
Troubleshooting: Ensure consistent cell passage number and morphology. Perform regular cell line authentication.
-
-
Possible Cause 2: Inconsistent drug preparation.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration and solubility.
-
-
Possible Cause 3: Variations in cell seeding density.
-
Troubleshooting: Optimize and strictly adhere to a standardized cell seeding protocol. Use a cell counter for accurate cell numbers.
-
Problem 2: No correlation observed between the expression of a candidate biomarker and this compound sensitivity.
-
Possible Cause 1: The candidate is not a primary driver of sensitivity.
-
Troubleshooting: Consider the multifactorial nature of drug resistance. Investigate other potential biomarkers identified from preclinical studies, such as subunits of the eIF2B complex or TIM44.
-
-
Possible Cause 2: Inappropriate experimental model.
-
Troubleshooting: The chosen cell line panel may not have the necessary genetic diversity to reveal a correlation. Expand the panel to include cell lines from different tissues of origin and with known variations in the expression of your candidate biomarker.
-
-
Possible Cause 3: Technical issues with biomarker detection.
-
Troubleshooting: Validate the antibodies or primers used for detecting the biomarker's expression (protein or mRNA level). Include appropriate positive and negative controls in your assays (e.g., Western blot, qPCR).
-
Problem 3: Difficulty in validating findings from 2D cell culture in 3D models (spheroids/organoids).
-
Possible Cause 1: Drug penetration issues in 3D models.
-
Troubleshooting: Increase the incubation time with this compound. Assess drug penetration using fluorescently labeled analogs if available.
-
-
Possible Cause 2: Altered cellular state in 3D culture.
-
Troubleshooting: Cells in 3D culture often exhibit different gene expression profiles and signaling pathway activation compared to 2D. Re-evaluate the expression of your candidate biomarker in the 3D model.
-
-
Possible Cause 3: The biomarker's role is context-dependent.
-
Troubleshooting: The biomarker's influence on this compound sensitivity might be dependent on the tumor microenvironment cues that are better recapitulated in 3D models.
-
Quantitative Data
Table 1: In Vitro Activity of this compound in High-Grade Serous Ovarian Carcinoma (HGSOC) Cell Lines
| Cell Line | This compound IC50 (nM) |
| PEA1 | 0.07 |
| PEA2 | 0.23 |
| PEO1 | 0.03 |
| PEO4 | 0.05 |
| PEO6 | 0.37 |
| PEO14 | >10 |
| PEO23 | 0.35 |
| PEO16 | 0.30 |
| OVCAR-3 | 0.03 |
| 59M | Not Reported |
| OV866(2) | Not Reported |
| TOV3041G | Not Reported |
Data from a study on the antitumoral effect of this compound in HGSOC cell line models.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cancer Cell Lines
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Validation of a Candidate Biomarker (e.g., eIF2B subunit) for this compound Sensitivity
-
Cell Line Panel Selection: Choose a panel of cancer cell lines with varying sensitivity to this compound (based on pre-determined IC50 values).
-
Biomarker Expression Analysis:
-
Western Blotting (for protein expression):
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against the eIF2B subunit of interest and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize to the loading control.
-
-
Quantitative PCR (qPCR) (for mRNA expression):
-
Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA.
-
Perform qPCR using validated primers for the eIF2B subunit gene and a reference gene (e.g., GAPDH).
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
-
-
Correlation Analysis: Correlate the normalized protein or mRNA expression levels of the eIF2B subunit with the this compound IC50 values across the cell line panel using statistical methods such as Pearson or Spearman correlation.
-
Functional Validation (Optional):
-
Use siRNA or shRNA to knockdown the expression of the eIF2B subunit in a sensitive cell line and assess the impact on this compound IC50.
-
Overexpress the eIF2B subunit in a resistant cell line and determine if it further increases resistance to this compound.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for biomarker validation.
References
- 1. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Plocabulin's Grip: A Comparative Guide to Cellular Target Engagement Assays
For researchers, scientists, and drug development professionals, confirming that a drug molecule reaches and binds to its intended target within the complex cellular environment is a critical step in the development pipeline. This guide provides a comparative overview of methodologies for validating the target engagement of Plocabulin, a potent anti-cancer agent, with its cellular target, β-tubulin. We will delve into the Cellular Thermal Shift Assay (CETSA) and compare it with alternative established methods, providing experimental data and detailed protocols to inform your research strategy.
This compound is a marine-derived microtubule-depolymerizing agent that has shown promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Its mechanism of action relies on its direct binding to β-tubulin, a subunit of microtubules, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5] Validating that this compound effectively engages β-tubulin in a cellular context is paramount for understanding its potency, optimizing dosage, and developing biomarkers for patient response.
The Power of CETSA in a Nutshell
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of a ligand (in this case, this compound) to its target protein (β-tubulin) within intact cells. The core principle is that when a drug binds to its target protein, it generally increases the protein's thermal stability. This increased stability means the protein is more resistant to heat-induced denaturation.
By heating cell lysates treated with this compound to a range of temperatures and then quantifying the amount of soluble β-tubulin remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of this compound provides direct evidence of target engagement.
Comparative Analysis of Target Engagement Methods
While CETSA offers a direct measure of target binding, other methods provide valuable, albeit more indirect, evidence of this compound's engagement with β-tubulin by assessing the downstream functional consequences of this interaction. Below is a comparison of these techniques.
| Method | Principle | Type of Data | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Quantitative (Melt curve shift, Tagg) | Direct evidence of target binding in a cellular context. Label-free. | Requires a specific antibody for the target protein. May not be suitable for all targets. |
| Immunofluorescence Microscopy | Visualization of microtubule network integrity after drug treatment. | Qualitative/Semi-quantitative (Microtubule morphology) | Provides visual confirmation of the drug's effect on the cytoskeleton. | Indirect measure of target engagement. Less quantitative than CETSA. |
| Cell Viability/Proliferation Assays (e.g., MTT, SRB) | Measures the cytotoxic or cytostatic effects of the drug on cancer cells. | Quantitative (IC50 values) | High-throughput and cost-effective. | Indirect measure of target engagement; effects could be due to off-target activities. |
| Live-Cell Imaging of Microtubule Dynamics | Tracking fluorescently-tagged tubulin or microtubule-associated proteins (e.g., EB3-GFP) to measure parameters of dynamic instability. | Quantitative (Growth/shortening rates, catastrophe frequency) | Provides detailed mechanistic insights into how the drug affects microtubule dynamics. | Technically demanding and lower throughput. |
| Tubulin Polymerization Assay (in vitro) | Measures the effect of the drug on the polymerization of purified tubulin in a cell-free system. | Quantitative (Polymerization curves) | Allows for direct assessment of the drug's effect on tubulin polymerization. | Lacks the complexity of the cellular environment (e.g., cell permeability, metabolism). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from established CETSA procedures for other tubulin-binding agents.[6]
-
Cell Culture and Treatment: Culture a human cancer cell line (e.g., HeLa, A549) to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a defined period (e.g., 2 hours) at 37°C.
-
Cell Lysis and Heating: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for β-tubulin.
-
Data Analysis: Quantify the band intensities for β-tubulin at each temperature. Plot the percentage of soluble β-tubulin relative to the 37°C control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Immunofluorescence Staining for Microtubule Integrity
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with this compound or vehicle as described for the CETSA protocol.
-
Fixation and Permeabilization: Fix the cells with cold methanol or paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with a primary antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated versus untreated cells. This compound treatment is expected to cause depolymerization and disruption of the microtubule network.[7]
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams have been generated.
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process. CETSA provides a direct and quantitative measure of this compound binding to β-tubulin in a physiologically relevant context. When combined with functional assays such as immunofluorescence and cell viability studies, researchers can build a comprehensive understanding of this compound's mechanism of action. This integrated approach is crucial for accelerating the development of this promising anti-cancer therapeutic.
References
- 1. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma [mdpi.com]
- 2. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulin-Binding Affinity: Plocabulin vs. Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tubulin-binding affinities and mechanisms of action of Plocabulin, a novel marine-derived anticancer agent, and the well-established Vinca alkaloids. The information presented is supported by experimental data to aid in research and development efforts in oncology.
Executive Summary
This compound and Vinca alkaloids are potent microtubule-destabilizing agents that exhibit strong antitumor activity by disrupting tubulin dynamics. However, they achieve this through distinct mechanisms and interactions with different binding sites on the tubulin dimer. This compound binds with high affinity to a novel site on β-tubulin, known as the maytansine site, leading to potent inhibition of microtubule polymerization and dynamics at picomolar to nanomolar concentrations. Vinca alkaloids, on the other hand, bind to the well-characterized "Vinca domain" at the interface of two tubulin heterodimers. While both drug classes lead to mitotic arrest and apoptosis, their differing binding sites and mechanisms of action result in distinct biological and pharmacological profiles.
Data Presentation: Quantitative Comparison of Binding Affinity and Activity
The following table summarizes the available quantitative data for the binding affinity and inhibitory activity of this compound and various Vinca alkaloids. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Drug Class | Binding Site on Tubulin | Binding Affinity (K_d) | Inhibition of Tubulin Polymerization (IC₅₀) | Cellular Growth Inhibition (GI₅₀) |
| This compound | Polyketide | Maytansine site on β-tubulin | High affinity (exact K_d not reported) | Not specified | Low nanomolar range[1] |
| Vinblastine | Vinca Alkaloid | Vinca domain (α/β-tubulin interface) | High-affinity site: 0.54 µM[2] | ~2 µM[2] | Varies by cell line |
| Vincristine | Vinca Alkaloid | Vinca domain (α/β-tubulin interface) | Higher affinity than Vinblastine[3] | Not specified | Varies by cell line |
| Vinorelbine | Vinca Alkaloid | Vinca domain (α/β-tubulin interface) | Lower affinity than Vinblastine[3] | Not specified | Varies by cell line |
| Vinflunine | Vinca Alkaloid | Vinca domain (α/β-tubulin interface) | Lower affinity than Vinorelbine[3] | Not specified | Varies by cell line |
Note: The binding of Vinca alkaloids to tubulin is complex, with both high-affinity (K_d in the micromolar range) and low-affinity (K_d in the millimolar range) sites reported.[4]
Mechanism of Action and Binding Sites
This compound and Vinca alkaloids disrupt microtubule dynamics through different mechanisms due to their distinct binding sites.
This compound binds to the maytansine site on β-tubulin, which is located at the longitudinal interface between tubulin dimers.[5] This interaction is thought to induce a hinge-like effect that disrupts the normal assembly of microtubules.[5] Even at sub-stoichiometric concentrations, this compound effectively inhibits the addition of tubulin subunits to the growing microtubule end.[6]
Vinca alkaloids bind to the "Vinca domain," a complex binding site located at the interface between two αβ-tubulin heterodimers.[3] This binding prevents the tubulin dimers from arranging in the straight conformation required for microtubule formation, leading to the formation of spiral aggregates and disassembly of existing microtubules.[7]
Signaling Pathways to Apoptosis
Both this compound and Vinca alkaloids ultimately induce apoptosis in cancer cells, primarily through the disruption of microtubule function during mitosis. However, the upstream signaling cascades may differ.
This compound-induced apoptosis is known to be caspase-dependent and is preceded by a prometaphase arrest. While the detailed pathway is still under investigation, it is suggested to involve cellular stress responses.
Vinca alkaloid-induced apoptosis has been shown to involve the activation of the c-Jun N-terminal kinase (JNK) pathway, often mediated by an increase in reactive oxygen species (ROS).[2][4] This leads to the downregulation of the anti-apoptotic protein Mcl-1 and subsequent mitochondrial dysfunction, culminating in caspase activation.[2][4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is a common method to determine the inhibitory effect of a compound on tubulin polymerization in vitro.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compounds (this compound, Vinca alkaloids) and vehicle control (e.g., DMSO)
-
96-well microplates (black, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration ~1 mM), and the fluorescent reporter dye.
-
Compound Addition: Add the test compounds at various concentrations or vehicle control to the appropriate wells.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 2-4 mg/mL.
-
Measurement: Immediately place the plate in a microplate fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC₅₀ value, which is the concentration of the compound that inhibits the rate of polymerization by 50%, can be calculated.
Conclusion
This compound represents a promising new class of tubulin inhibitors with a distinct mechanism of action and high potency. Its unique binding site on β-tubulin may offer advantages in overcoming resistance mechanisms associated with traditional Vinca alkaloid binding site inhibitors. The comparative data presented in this guide underscore the importance of understanding the specific molecular interactions of tubulin-targeting agents for the rational design of next-generation anticancer therapeutics. Further head-to-head studies are warranted to fully elucidate the comparative binding kinetics and clinical potential of this compound versus Vinca alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Plocabulin and Doxorubicin in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Plocabulin, a novel microtubule inhibitor, and Doxorubicin, a long-standing chemotherapeutic agent, in breast cancer models. The information is compiled from various studies to offer an objective overview for research and development purposes. It is important to note that the presented data is not from direct head-to-head comparative studies, and thus, cross-study comparisons should be interpreted with caution.
Executive Summary
This compound is a novel marine-derived agent that inhibits microtubule dynamics, leading to antitumor and antiangiogenic effects.[1] Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, ultimately disrupting DNA replication and repair. While both agents have demonstrated efficacy in breast cancer models, their mechanisms of action and reported potencies in various assays differ. This compound has shown potent activity at picomolar to low nanomolar concentrations in vitro, particularly in inhibiting endothelial cell function crucial for angiogenesis.[2][3] Doxorubicin has well-documented cytotoxic effects in the nanomolar to micromolar range across a variety of breast cancer cell lines.[4][5]
Quantitative Data on Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and Doxorubicin from various preclinical breast cancer models.
Table 1: Efficacy of this compound in Breast Cancer Models
| Model System | Cell Line | Assay Type | Endpoint | Result |
| In Vivo Xenograft | MDA-MB-231 | Immunohistochemistry | Vascular Density | Strong reduction in the number of vessels 24h after a single 16 mg/kg dose.[2] |
| In Vivo Xenograft | MDA-MB-231 | Not Specified | Tumor Growth | Antitumor activity observed with i.v. administration of three consecutive weekly doses of 8 or 16 mg/kg/day.[1] |
Table 2: Efficacy of Doxorubicin in Breast Cancer Models
| Model System | Cell Line | Assay Type | Endpoint | Result |
| In Vitro | MCF-7 | SRB Assay | IC50 | 8306 nM[5] |
| In Vitro | MDA-MB-231 | SRB Assay | IC50 | 6602 nM[5] |
| In Vitro | AMJ13 | MTT Assay | IC50 | 223.6 µg/ml[6][7] |
| In Vitro | MCF-7 | MTT Assay | IC50 | 2.50 µM[4] |
| In Vivo Xenograft | 4T1 | Tumor Volume | Tumor Growth Inhibition | Moderate inhibition of tumor growth as a single agent.[8] |
| In Vivo Xenograft | MDA-MB-231 | Tumor Volume | Tumor Growth Inhibition | Moderate inhibition of tumor growth as a single agent.[8] |
Signaling Pathways and Mechanisms of Action
This compound's Dual Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms: direct inhibition of tumor cell proliferation and disruption of tumor vasculature through antiangiogenic activity. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[1] In endothelial cells, this disruption leads to a collapse of the capillary tube structures, inhibiting the formation of new blood vessels that tumors need to grow.[2]
Doxorubicin's Mechanism of Action
Doxorubicin's primary mechanism involves its intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication. This leads to DNA double-strand breaks and the activation of apoptotic pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments mentioned in the referenced studies.
In Vitro Cytotoxicity Assay (MTT/SRB)
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (this compound or Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[6][7]
-
SRB Assay: Cells are fixed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is read to quantify cell protein, which correlates with cell number.[5]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice.[1][2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specified dose and schedule (e.g., intravenous injection).[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) or angiogenesis (e.g., CD31).[2]
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. advetresearch.com [advetresearch.com]
- 7. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Plocabulin's Pro-Apoptotic Power: A Comparative Guide to Western Blot Analysis of Apoptosis Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the novel anti-cancer agent Plocabulin on key apoptosis markers. We present a comprehensive overview of the expected outcomes from Western blot analyses, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
This compound, a potent tubulin-binding agent, has demonstrated promising anti-tumor activity by disrupting microtubule dynamics, leading to cell cycle arrest and, ultimately, programmed cell death or apoptosis.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound-induced apoptosis by quantifying the expression levels of key protein markers. This guide focuses on the analysis of cleaved caspase-3, cleaved PARP, and the Bcl-2 family of proteins (Bcl-2 and Bax), which are central to the apoptotic cascade.
Comparative Analysis of Apoptosis Marker Expression
Following treatment with this compound, a significant shift in the expression of key apoptosis markers is anticipated. The data presented in Table 1 summarizes the expected quantitative changes observed via Western blot analysis in cancer cell lines sensitive to this compound. This data is representative and can be used as a benchmark for evaluating the pro-apoptotic efficacy of this compound compared to other anti-cancer agents.
| Apoptosis Marker | Protein | Expected Molecular Weight (kDa) | Untreated Control (Relative Densitometry Units) | This compound-Treated (Relative Densitometry Units) | Expected Fold Change | Apoptotic Role |
| Executioner Caspase | Cleaved Caspase-3 | ~17/19 | 1.0 | 5.0 - 10.0 | ↑ 5-10 fold | Key executioner of apoptosis, cleaves cellular substrates. |
| Caspase Substrate | Cleaved PARP | ~89 | 1.0 | 8.0 - 15.0 | ↑ 8-15 fold | Inactivation of DNA repair enzyme, hallmark of apoptosis. |
| Anti-Apoptotic Protein | Bcl-2 | ~26 | 1.0 | 0.2 - 0.5 | ↓ 2-5 fold | Inhibits apoptosis by sequestering pro-apoptotic proteins. |
| Pro-Apoptotic Protein | Bax | ~21 | 1.0 | 2.0 - 4.0 | ↑ 2-4 fold | Promotes apoptosis by forming pores in the mitochondrial membrane. |
Table 1: Representative Quantitative Western Blot Analysis of Apoptosis Markers Following this compound Treatment. The values presented are illustrative examples based on typical results observed with tubulin-binding agents and may vary depending on the cell line, this compound concentration, and treatment duration.
Deciphering the Apoptotic Signaling Cascade
This compound's interaction with tubulin triggers the intrinsic pathway of apoptosis. The disruption of the microtubule network leads to mitotic arrest, which in turn activates a signaling cascade culminating in cell death. The following diagram illustrates the key events in this pathway.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow and Protocols
A standardized and meticulously executed experimental workflow is critical for obtaining reliable and reproducible Western blot data. The following diagram outlines the key steps involved in the analysis of apoptosis markers after this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to assess the effect of this compound on apoptosis markers.
1. Cell Culture and Treatment:
-
Seed the cancer cell line of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle shaking. Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control for each sample.
By following this comprehensive guide, researchers can effectively utilize Western blot analysis to investigate and compare the pro-apoptotic effects of this compound, contributing to a deeper understanding of its anti-cancer mechanism and facilitating the development of novel therapeutic strategies.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Plocabulin and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[1] Their crucial role in mitosis makes them a prime target for anticancer drug development.[2][3] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis.[4][5] These tubulin-targeting agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine binding site inhibitors).[6]
Plocabulin (PM060184) is a novel, marine-derived microtubule inhibitor with a distinct mechanism of action.[7][8] It binds with high affinity to a unique site on β-tubulin, the maytansine site, which is different from the binding sites of taxanes, vinca alkaloids, or colchicine.[9][10] This interaction inhibits tubulin polymerization by disrupting the longitudinal association between tubulin dimers.[9][11] this compound potently suppresses both the shortening and growing phases of microtubule dynamics, leading to mitotic arrest and apoptosis.[8][10] Notably, it also exhibits strong antiangiogenic and vascular-disrupting activities at sub-nanomolar concentrations that do not directly affect cell survival.[11][12] This guide provides an objective, data-driven comparison of this compound with other major classes of tubulin inhibitors.
Performance Data: A Quantitative Comparison
The efficacy of this compound has been evaluated against other tubulin inhibitors in numerous preclinical and clinical studies. Its unique binding site and mechanism of action may contribute to its potent activity, including in tumor models resistant to other agents like paclitaxel.[9]
Table 1: Comparative Mechanism of Action of Tubulin Inhibitors
| Class | Agent(s) | Target Subunit | Binding Site | Primary Mechanism |
| Novel Agent | This compound | β-Tubulin | Maytansine Site | Inhibits polymerization; suppresses microtubule dynamics [8][9] |
| Taxanes | Paclitaxel, Docetaxel | β-Tubulin | Taxane Site | Stabilizes microtubules; promotes polymerization[6][13] |
| Vinca Alkaloids | Vinblastine, Vincristine | β-Tubulin | Vinca Site | Inhibits polymerization; induces spiral aggregates[6][8] |
| Colchicine Site Inhibitors | Colchicine, Combretastatin A-4, Plinabulin | β-Tubulin | Colchicine Site | Inhibits polymerization by binding at the dimer interface[4][6][14] |
Table 2: In Vitro Antiproliferative Activity (GI₅₀, nM) of this compound vs. Other Tubulin Inhibitors
| Cell Line | Cancer Type | This compound | Vinblastine | Paclitaxel |
| A549 | Non-small Cell Lung | 0.23 | 1.1 | 3.5 |
| HT29 | Colon | 0.13 | 1.3 | 4.3 |
| MDA-MB-231 | Breast | 0.15 | 1.5 | 9.0 |
| PC-3 | Prostate | 0.29 | 1.5 | 5.5 |
| OVCAR-3 | Ovarian | 0.21 | 1.4 | 14 |
| NCI-H460 | Non-small Cell Lung | 0.09 | 0.7 | 2.5 |
| SF-268 | CNS | 0.16 | 1.1 | 3.5 |
| UACC-62 | Melanoma | 0.15 | 1.3 | 3.8 |
| A498 | Renal | 0.21 | 1.3 | 7.9 |
| IGROV-1 | Ovarian | 0.16 | 1.1 | 10 |
| HCT-116 | Colon | 0.13 | 1.1 | 4.8 |
| DU-145 | Prostate | 0.20 | 1.6 | 4.7 |
| Data synthesized from Pera et al., 2022, which demonstrated this compound's consistently lower GI₅₀ values compared to vinblastine and paclitaxel across a panel of 23 human tumor cell lines.[8] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Agent | Model | Dose & Schedule | Outcome | Citation |
| This compound | Soft Tissue Sarcoma (PDX) | 16 mg/kg, i.v., QW | Tumor shrinkage (to 27-40% of baseline) or stabilization. More active than doxorubicin. | [15] |
| This compound | H-460 Lung Cancer | 16 mg/kg, single dose | Complete tumor remissions in 7/10 mice by day 14. | [12] |
| This compound + Gemcitabine | Pancreatic Cancer | N/A | Strong synergistic effect (Combination Index ≤ 0.1). | [9] |
| Docetaxel | General | N/A | Considered twice as potent as paclitaxel in promoting polymerization. | [16] |
| AVE8062 (CBSI) | Colon 26 Carcinoma | N/A | Enhanced antitumor activity and decreased toxicity compared to CA-4. | [17] |
Table 4: Comparative Clinical Toxicity Profiles
| Agent/Class | Dose-Limiting Toxicities (DLTs) & Common Adverse Events | Citation |
| This compound | DLT: Peripheral Sensory Neuropathy (PSN). Common AEs: Abdominal pain, myalgia, fatigue, nausea, vomiting. Myelosuppression was transient. | [18] |
| Taxanes | Neutropenia, neurotoxicity. Hypersensitivity (paclitaxel), fluid retention (docetaxel). | [13][16] |
| Vinca Alkaloids | Neurotoxicity, myelosuppression. | [13] |
| Colchicine Site Inhibitors | Varies by agent. T138067: Moderate hematologic/GI toxicity, minimal neurotoxicity. MPC-6827: Nausea, fatigue, flushing, hyperglycemia. | [17] |
Key Experimental Protocols
Accurate and reproducible data are fundamental to drug comparison. The following is a detailed protocol for the in vitro tubulin polymerization assay, a key method for evaluating the activity of tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures a compound's ability to inhibit or enhance the polymerization of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).
1. Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin protein (e.g., >99% pure bovine tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. The final concentration is typically 2-4 mg/mL.[19][20]
-
GTP Stock: Prepare a 10X stock of GTP in the general tubulin buffer. The final assay concentration should be 1 mM.[1]
-
Test Compounds: Prepare 10X stock solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (<1%) to avoid interfering with polymerization.[1]
-
Controls: Prepare a 10X stock of a known inhibitor (e.g., colchicine, nocodazole) and a known stabilizer (e.g., paclitaxel) to serve as negative and positive controls for polymerization modulation. A vehicle control (e.g., buffer with DMSO) is also required.[1][19]
2. Assay Procedure:
-
Plate Setup: Use a pre-warmed (37°C), UV-transparent 96-well microplate.[19]
-
Reaction Assembly (on ice):
-
To the appropriate wells, add 10 µL of the 10X test compound, control compound, or vehicle control.
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to ~10%, optional, can modulate polymerization rate) to the reconstituted tubulin.[1]
-
Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well. Mix gently by pipetting.[1]
-
-
Data Acquisition:
3. Data Analysis:
-
Plot absorbance versus time for each condition. The resulting curve for the vehicle control should be sigmoidal, representing the nucleation, growth, and steady-state phases of polymerization.[20]
-
Inhibitors (like this compound) will decrease the rate (Vmax) and extent (maximum absorbance) of polymerization.[1]
-
Stabilizers (like paclitaxel) will increase the rate and extent of polymerization.[1]
-
Calculate the percentage of inhibition relative to the vehicle control for a range of compound concentrations to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).[1]
Visualizations: Pathways and Workflows
Tubulin Inhibitor Binding Sites
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]
- 8. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
- 12. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. abscience.com.tw [abscience.com.tw]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Plocabulin Demonstrates Potent Anti-Angiogenic Effects in Tube Formation Assays, Outperforming Other Microtubule-Targeting Agents
Researchers and drug development professionals now have access to compelling evidence supporting the anti-angiogenic prowess of Plocabulin. A comprehensive analysis of tube formation assays reveals that this compound, a novel marine-derived microtubule-binding agent, effectively inhibits the formation of capillary-like structures by endothelial cells at picomolar concentrations. These findings position this compound as a promising candidate for anti-cancer therapies targeting tumor vasculature.
This compound's mechanism of action involves the disruption of microtubule dynamics within endothelial cells. This interference with the cellular cytoskeleton leads to morphological changes, collapse of angiogenic vessels, and suppression of endothelial cell migration and invasion, all critical processes in the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][2][3] The anti-angiogenic effects of this compound are observed at concentrations lower than those affecting cell survival, suggesting a favorable therapeutic window.[1][2][4]
Comparative Efficacy in Tube Formation Assays
To contextualize the anti-angiogenic potential of this compound, its performance in the tube formation assay was compared with other microtubule-targeting agents (MTAs) known for their anti-angiogenic properties. The data, summarized in the table below, highlights this compound's superior potency.
| Compound | Cell Line | Concentration for Significant Inhibition | Reference |
| This compound | HUVEC | 0.1 nM | [1] |
| Paclitaxel | HUVEC | 10 nM | [1][5] |
| Colchicine | HUVEC | 10 nM | [1] |
| Combretastatin A4 | HUVEC | 1 nM | [1] |
| Vincristine | HUVEC | 1 nM | [1] |
HUVEC: Human Umbilical Vein Endothelial Cells. The concentrations listed represent the lowest reported concentration at which significant inhibition of tube formation was observed.
Experimental Protocols
The tube formation assay is a well-established in vitro method to assess the potential of compounds to inhibit angiogenesis.[6] The following protocol outlines the key steps for evaluating the anti-angiogenic effect of this compound and other compounds.
Tube Formation Assay Protocol
1. Preparation of Matrigel Plates:
-
Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7]
2. Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency.[7]
-
Harvest the cells and resuspend them in a medium containing 2% Fetal Bovine Serum (FBS).
-
Seed 2.5 x 10^4 HUVECs in 100 µL of medium onto the solidified Matrigel in each well.[1]
3. Compound Treatment:
-
After cell seeding (typically 1 to 6 hours), add fresh culture medium containing various concentrations of this compound or other test compounds.[1]
4. Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.[1][8]
-
After incubation, stain the cells with a viability dye such as Calcein-AM.[1][9]
-
Visualize and photograph the tube-like structures using a phase-contrast or fluorescence microscope.
5. Quantification:
-
Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops.
This compound's Signaling Pathway in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by targeting a fundamental component of the cell's cytoskeleton: tubulin. By binding to β-tubulin, this compound disrupts the dynamic instability of microtubules.[4][10] This disruption has cascading effects on endothelial cells, ultimately inhibiting their ability to form new blood vessels.
References
- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]
- 4. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. corning.com [corning.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ibidi.com [ibidi.com]
- 10. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Plocabulin Treatment in Chemoresistant Cancers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Plocabulin's activity in chemoresistant cancer models. We delve into its efficacy against cells resistant to standard chemotherapeutics, explore the molecular basis of potential resistance to this compound itself, and outline the experimental protocols for these pivotal studies.
This compound, a novel microtubule-destabilizing agent, has demonstrated potent antitumor activity in a variety of cancer models. A critical question for its clinical development is its efficacy in tumors that have developed resistance to other chemotherapeutic agents. This guide synthesizes the available preclinical data to illuminate the cross-resistance profile of this compound.
This compound's Efficacy in Drug-Resistant Cancer Cell Lines
Current research indicates that this compound retains significant activity in cancer cell lines with acquired resistance to other common cytotoxic drugs, including cisplatin, doxorubicin, and etoposide. This suggests that this compound may be a valuable therapeutic option for patients who have relapsed after standard chemotherapy.
Below is a summary of this compound's antiproliferative activity in various drug-resistant cancer cell lines compared to their sensitive parental counterparts.
| Cell Line | Cancer Type | Resistant To | This compound GI50 (Parental) | This compound GI50 (Resistant) | Fold Resistance |
| A2780 | Ovarian | Doxorubicin | Not specified | Not specified | 6.8 |
| LoVo | Colon | Doxorubicin | Not specified | Not specified | 50 |
| IGROV-1 | Ovarian | Etoposide | Not specified | Not specified | 10 |
| PEO1 | Ovarian | Cisplatin | 0.28 ± 0.04 nM | Not applicable | Not applicable |
| PEO4 | Ovarian | Cisplatin | 0.23 ± 0.04 nM | Not applicable | Not applicable |
| PEO6 | Ovarian | Cisplatin | 0.08 ± 0.01 nM | Not applicable | Not applicable |
GI50: The concentration of a drug that inhibits the growth of 50% of the cells. Data on specific GI50 values for parental lines in the doxorubicin and etoposide-resistant models were not provided in the source material, but the fold resistance was reported[1]. The data for cisplatin-resistant ovarian cancer cell lines reflects this compound's efficacy in cells with inherent resistance to cisplatin, rather than a direct comparison to a sensitive parent line in the same study[2][3].
dot
Experimental Workflow for Assessing this compound in Chemoresistant Cells.
Molecular Mechanisms of this compound Resistance
While this compound shows promise in overcoming resistance to other drugs, the development of resistance to this compound itself is a possibility. Studies using the model organism Aspergillus nidulans, which has a microtubule system similar to that of human cells, have identified several potential non-tubulin-based mechanisms of resistance.
These findings suggest that resistance to this compound may arise from mutations that affect cellular processes beyond the direct drug-target interaction.
dot
Potential Molecular Pathways Leading to this compound Resistance.
Cross-Resistance Profile of this compound-Resistant Mutants
In the A. nidulans model, mutants resistant to this compound were also tested for cross-resistance to another microtubule-destabilizing agent, benomyl. Interestingly, all this compound-resistant mutants exhibited hyper-resistance to benomyl, suggesting that some non-tubulin resistance mechanisms could confer resistance to a broader range of anti-microtubule agents[4]. This finding is particularly relevant for predicting clinical cross-resistance and designing sequential or combination therapies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound's efficacy in resistant cell lines.
Cell Culture and Maintenance of Resistant Lines
-
Parental Cell Lines: Maintained in standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Resistant Cell Lines: To establish resistant cell lines, parental cells are continuously exposed to stepwise increasing concentrations of a selective agent (e.g., doxorubicin, cisplatin) over several months. To maintain the resistant phenotype, the culture medium for the resistant cell line is supplemented with the selective agent at a concentration that does not affect cell proliferation but is toxic to the parental cells.
Cell Viability/Cytotoxicity Assays
-
Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: this compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its effect.
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the untreated control. The GI50 (or IC50) value, the drug concentration that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold resistance is calculated by dividing the GI50/IC50 of the resistant cell line by that of the parental cell line.
Conclusion
The available preclinical evidence suggests that this compound is a promising anticancer agent with the potential to overcome resistance to established chemotherapies. Its efficacy in cell lines resistant to platinum compounds, anthracyclines, and etoposide warrants further investigation. Understanding the molecular mechanisms that may lead to this compound resistance is crucial for the development of biomarkers to predict patient response and for the rational design of combination therapies. The experimental frameworks outlined in this guide provide a basis for future research into the cross-resistance profile of this novel microtubule inhibitor.
References
- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Plocabulin
Plocabulin is a potent, marine-derived compound with significant antineoplastic and cytotoxic properties, making it a valuable agent in cancer research.[1][2][3] Due to its hazardous nature, all materials contaminated with this compound require meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to read and understand the Safety Data Sheet (SDS).[4] Personnel should be fully trained on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-rated gloves.[4][5] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[5]
-
Gown: A protective gown with a solid front should be worn.[5]
-
Eye Protection: Safety glasses or goggles are required.[6]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent inhalation of aerosols or dust.[5][6][7]
This compound Waste Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of this compound-contaminated waste.
Step-by-Step Disposal Procedures
All items that have come into contact with this compound must be treated as hazardous chemotherapeutic or cytotoxic waste and segregated at the point of generation.[1] Do not mix this compound waste with regular trash or other chemical waste streams.[1][4]
1. Waste Categorization and Containment:
| Waste Type | Description | Container Type | Disposal Route |
| Solid Waste | Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and other solid materials.[1] | Yellow, puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[1] | Collection by a licensed environmental health and safety (EHS) contractor for incineration.[1] |
| Liquid Waste | Unused or spent this compound solutions, contaminated culture media, and rinsing solutions from cleaning contaminated glassware.[1] | Leak-proof, shatter-resistant container (e.g., glass or plastic) with a secure lid, labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[1] Do not dispose of down the drain. [1] | Collection by a licensed EHS contractor for incineration.[1] |
| Sharps Waste | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.[1] | Yellow, puncture-proof sharps container specifically designated for chemotherapeutic waste.[1] | Collection by a licensed EHS contractor for incineration.[1] |
| Grossly Contaminated Items | Materials used to clean up spills of this compound.[1] | Sealable plastic bags placed inside a yellow chemotherapeutic waste container.[1] | Collection by a licensed EHS contractor for incineration.[1] |
2. Decontamination of Work Surfaces:
A two-step process is recommended for cleaning and decontaminating surfaces after this compound use.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the designated hazardous waste container.[1]
-
Rinsing and Disinfection (IPA): Use a new wipe moistened with sterile water to remove detergent residue. Follow this with a wipe using 70% Isopropyl Alcohol (IPA) to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.[1]
3. Final Disposal:
All segregated and properly contained this compound waste must be collected by a licensed Environmental Health and Safety (EHS) contractor for disposal via high-temperature incineration.[1][8] Adherence to all institutional, local, and national regulations for hazardous waste disposal is mandatory.[1][4]
Experimental Protocols and Signaling Pathways
Mechanism of Action: this compound exerts its potent antitumor activity primarily by binding to tubulin, which disrupts microtubule dynamics.[3] This leads to a cascade of events including the disorganization and fragmentation of the microtubule network, ultimately causing cell cycle arrest in the G2/M phase and inducing cell death (apoptosis).[2][3] Furthermore, this compound has demonstrated antiangiogenic properties by blocking endothelial cell migration and invasion, which is critical for tumor growth and metastasis.[3] It can also induce extensive central necrosis in tumors, characteristic of vascular disrupting agents.[9]
The following diagram illustrates the simplified signaling pathway of this compound's anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C31H45N3O7 | CID 57788271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. uspmsds.com [uspmsds.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma [mdpi.com]
Personal protective equipment for handling Plocabulin
This guide provides crucial safety and logistical information for the handling and disposal of Plocabulin, a potent antineoplastic agent. The following procedures are based on established best practices for managing hazardous drugs to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous substances like this compound. The following table outlines the minimum PPE requirements.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn. The outer glove must be placed over the cuff of the gown. |
| Body Protection | Gown | A disposable, solid-front gown with back closure, made of a low-permeability fabric such as polyethylene-coated polypropylene, is required. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full face shield must be worn in addition to goggles whenever there is a risk of splashing during handling. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator is necessary when handling this compound powder outside of a containment primary engineering control (e.g., a biological safety cabinet). |
| Foot Protection | Shoe Covers | Required to prevent the spread of contamination outside of the handling area. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for minimizing risk. The following step-by-step guidance covers the key stages of handling this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Prepare the work surface by covering it with a plastic-backed absorbent pad. Dispose of this pad as hazardous waste after the procedure is complete.
2. Handling Protocol:
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown's cuffs), face mask, and goggles. A face shield should be added if there is a splash risk.
-
Transport: When moving this compound, use a sealed, labeled, and unbreakable secondary container.
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. Always wash hands thoroughly after handling the compound, even if gloves were worn.
3. Spill Management:
-
Immediate Actions: In the event of a spill, evacuate and secure the area to prevent further contamination.
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE. Cover liquid spills with absorbent pads, working from the outside in. For powder spills, gently wet the material with a damp cloth before wiping to minimize dust generation.
-
Disposal of Spill Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All this compound waste, including unused product, is considered hazardous chemical waste.
-
Containment:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.
-
Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in a clearly labeled hazardous waste container (e.g., a yellow trace chemotherapy waste bin).
-
Liquid Waste: Do not dispose of any this compound solution down the drain. Collect all liquid waste in a sealed, properly labeled hazardous waste container.
-
-
Final Disposal: All hazardous waste must be disposed of through an approved environmental health and safety vendor in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
